4-Bromobenzaldehyde-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C7H5BrO |
|---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
ZRYZBQLXDKPBDU-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)Br |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzaldehyde-¹³C₆: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 4-Bromobenzaldehyde-¹³C₆. This isotopically labeled compound is a crucial tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis.
Core Chemical Properties
4-Bromobenzaldehyde-¹³C₆ is the ¹³C isotopically labeled form of 4-bromobenzaldehyde. The six carbon atoms in the benzene ring are ¹³C isotopes, which increases the molecular weight of the compound without significantly altering its chemical reactivity compared to the unlabeled analogue.
Table 1: Physicochemical Data of 4-Bromobenzaldehyde-¹³C₆ and Unlabeled 4-Bromobenzaldehyde
| Property | 4-Bromobenzaldehyde-¹³C₆ | 4-Bromobenzaldehyde (Unlabeled) |
| Molecular Formula | ¹³C₆H₅BrO[1] | C₇H₅BrO[2] |
| Molecular Weight | 190.97 g/mol [1] | 185.02 g/mol [2] |
| Accurate Mass | 189.973 amu[1] | 183.952 amu[3] |
| CAS Number | 1037620-59-9[1][4] | 1122-91-4[1] |
| Appearance | - | White to off-white crystalline powder[2] |
| Melting Point | - | 55 - 58 °C[5][6] |
| Boiling Point | - | 224 - 226 °C at 760 mmHg[2] |
| Density | - | 1.557 g/cm³[2] |
| Flash Point | - | 93 °C[2] |
| Solubility | - | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[2] |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of 4-Bromobenzaldehyde-¹³C₆.
-
General Stability : The compound is stable under recommended storage conditions.[2][7]
-
Sensitivities : It is reported to be sensitive to light, moisture, and air.[8][9]
-
Recommended Storage : Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed and store under an inert atmosphere.[8]
-
Incompatible Materials : Avoid strong oxidizing agents, strong bases, and strong reducing agents.[7][9]
Chemical Reactivity and Applications
The chemical reactivity of 4-Bromobenzaldehyde-¹³C₆ is analogous to its unlabeled counterpart. The presence of the aldehyde and bromo- functionalities on the aromatic ring allows for a variety of chemical transformations.
-
Aldehyde Group Reactivity : It undergoes typical aldehyde reactions, such as oxidation to form 4-bromobenzoic acid and reduction to yield 4-bromobenzyl alcohol.[2]
-
Aryl Bromide Reactivity : The bromine atom facilitates various cross-coupling reactions, including Suzuki and Sonogashira couplings.[10] It is a valuable precursor in palladium-catalyzed arylation reactions.[2][11]
-
Applications of the Labeled Compound : 4-Bromobenzaldehyde-¹³C₆ is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses. Its use allows for precise quantification in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.[12]
References
- 1. 4-Bromobenzaldehyde-13C6 | LGC Standards [lgcstandards.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromobenzaldehyde-[13C6] | 1037620-59-9 [amp.chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-Bromobenzaldehyde for synthesis | 1122-91-4 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Certificate of Analysis for 4-Bromobenzaldehyde-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 4-Bromobenzaldehyde-¹³C₆. A CoA is a critical document that ensures the identity, purity, and quality of a chemical standard, which is essential for regulated industries such as pharmaceuticals and for achieving reliable results in research.[1][2] While CoAs are specific to a particular lot, this document synthesizes information from various suppliers to present a representative analysis.
Compound Identification and Specifications
The first section of a CoA provides fundamental information to unequivocally identify the compound. For 4-Bromobenzaldehyde-¹³C₆, this includes its chemical structure with isotopic labeling, CAS numbers for both the labeled and unlabeled forms, and its molecular formula and weight.
| Identifier | Value | Source |
| Analyte Name | 4-Bromobenzaldehyde-¹³C₆ | LGC Standards[3] |
| Labeled CAS Number | 1037620-59-9 | MedChemExpress, ChemicalBook[4][5] |
| Unlabeled CAS Number | 1122-91-4 | LGC Standards, Sigma-Aldrich[3] |
| Molecular Formula | ¹³C₆H₅BrO | MedChemExpress[5] |
| Molecular Weight | 190.97 g/mol | Shimadzu, Eurisotop[6][7] |
| SMILES | O=C[13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]1 | MedChemExpress[5] |
| InChI Key | ZRYZBQLXDKPBDU-UHFFFAOYSA-N | ChemicalBook[8] |
Quantitative Analysis: Purity and Isotopic Enrichment
This section details the quantitative results from analytical testing. For isotopically labeled standards, two key parameters are chemical purity and isotopic enrichment. Chemical purity measures the percentage of the target compound relative to any impurities, while isotopic enrichment confirms the percentage of ¹³C atoms at the specified positions.
| Parameter | Specification | Typical Method |
| Chemical Purity | ≥95.0% | HPLC, GC |
| Isotopic Enrichment | ≥99% ¹³C | Mass Spectrometry, NMR |
Note: The specifications are typical minimums cited by suppliers like Shimadzu and Eurisotop.[6][7] The actual result for a specific batch would be provided on its CoA.
Physical and Chemical Properties
Physical characteristics are also reported to ensure the material is consistent with reference data for the unlabeled compound.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | AD PHARMACHEM[9] |
| Melting Point | 55-58 °C | Sigma-Aldrich |
| Boiling Point | 123-125 °C / 31 hPa | Sigma-Aldrich |
| Storage Conditions | Store at 2-30°C, in a cool, dry place | Sigma-Aldrich |
Experimental Protocols & Workflows
A CoA is the final output of a rigorous quality control process. The following sections describe the methodologies used to obtain the data and the overall workflow for generating the certificate.
Logical Flow of Analytical Verification
The identity and purity of a chemical standard are confirmed through a series of orthogonal analytical techniques. Each test provides a piece of evidence that, when combined, gives a comprehensive quality assessment of the material.
General Certificate of Analysis (CoA) Generation Workflow
The process of generating a CoA involves several distinct steps, from sample collection to final approval, ensuring traceability and accuracy.[10]
Methodology Details
While a specific CoA may cite proprietary methods, the following are standard, publicly recognized protocols for the key analyses performed.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Purpose: To separate, identify, and quantify each component in a mixture, thereby determining the chemical purity of the main compound.
-
Protocol Outline:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A dilute, precisely weighed sample is injected. The area of the 4-Bromobenzaldehyde peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage (Area %).
-
2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure of the compound and, in this case, the position of the ¹³C labels. The ¹³C NMR spectrum is a key piece of data.[8][11]
-
Protocol Outline:
-
Instrument: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent. Both ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, splitting patterns, and integrations are compared against a reference spectrum or theoretical values to confirm the structure. The absence of signals at natural abundance ¹³C chemical shifts for the aromatic ring confirms high isotopic enrichment.
-
3. Isotopic Enrichment by Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and determine the isotopic distribution of the labeled compound.
-
Protocol Outline:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure: The sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For 4-Bromobenzaldehyde-¹³C₆, the molecular ion cluster is analyzed. The presence of a prominent peak at the expected mass (approx. 191 for [M+H]⁺, considering the ¹³C₆ and ⁷⁹Br/⁸¹Br isotopes) and the low intensity of peaks corresponding to molecules with fewer than six ¹³C atoms are used to calculate the isotopic enrichment level.
-
References
- 1. labguru.com [labguru.com]
- 2. datacor.com [datacor.com]
- 3. 4-Bromobenzaldehyde-13C6 | LGC Standards [lgcstandards.com]
- 4. 4-Bromobenzaldehyde-[13C6] | 1037620-59-9 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. 4-BROMOBENZALDEHYDE | Eurisotop [eurisotop.com]
- 8. 4-Bromobenzaldehyde(1122-91-4) 13C NMR [m.chemicalbook.com]
- 9. adpharmachem.com [adpharmachem.com]
- 10. Certificate of Analysis - Quality Essentials Suite [qualityessentialssuite.com]
- 11. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromobenzaldehyde-13C6 supplier and isotopic purity
An In-Depth Technical Guide to 4-Bromobenzaldehyde-¹³C₆: Suppliers, Isotopic Purity, and Quality Control
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is integral to a wide array of studies, from metabolic flux analysis to quantitative proteomics. 4-Bromobenzaldehyde-¹³C₆, with its uniformly labeled benzene ring, serves as a critical building block and internal standard. This technical guide provides a comprehensive overview of commercially available 4-Bromobenzaldehyde-¹³C₆, focusing on suppliers, isotopic purity, and detailed experimental protocols for its quality control.
Suppliers and Specifications
The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include the stated isotopic and chemical purity, the availability of a Certificate of Analysis (CoA), and the supplier's quality management systems. Below is a summary of prominent suppliers and their product specifications for 4-Bromobenzaldehyde-¹³C₆.
| Supplier | Product Name | CAS Number | Stated Isotopic Purity | Stated Chemical Purity | Additional Information |
| Shimadzu Chemistry & Diagnostics | [¹³C₆]-4-Bromobenzaldehyde[1] | 1037620-59-9 | ≥99% ¹³C[1] | ≥95%[1] | Certificate of Analysis available upon request.[1] |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | 4-BROMOBENZALDEHYDE (RING-¹³C₆, 99%)[2] | 1037620-59-9 | 99%[2] | 95%[2] | Offers custom synthesis services. |
| MedChemExpress | 4-Bromobenzaldehyde-¹³C₆[3] | 1037620-59-9 | Refer to CoA[3] | Refer to CoA[3] | Intended for research use only.[3] |
| LGC Standards | 4-Bromobenzaldehyde-¹³C₆[4] | 1037620-59-9 | Not specified | Not specified | Provides certified reference materials. |
| BLD Pharm | 4-Bromobenzaldehyde-1,2,3,4,5,6-¹³C₆[5] | 1037620-59-9 | Not specified | Not specified | - |
Experimental Protocols for Quality Control
Upon receipt of 4-Bromobenzaldehyde-¹³C₆, it is crucial to independently verify its identity, chemical purity, and isotopic enrichment. The following are detailed methodologies for these essential quality control experiments.
Determination of Chemical and Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for confirming the molecular weight and determining the isotopic distribution of a labeled compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-Bromobenzaldehyde-¹³C₆ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Range: Scan a mass range that includes the expected masses of the labeled and any potential unlabeled or partially labeled species (e.g., m/z 150-250).
-
Resolution: Set the instrument to a high resolution (≥60,000) to resolve the isotopic peaks.
-
Injection: Infuse the sample directly or via liquid chromatography.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum.
-
Identify the monoisotopic peak of the fully labeled 4-Bromobenzaldehyde-¹³C₆ ([¹³C₆H₅BrO+H]⁺ or [¹³C₆H₅BrO-H]⁻).
-
Measure the relative intensities of the isotopic peaks corresponding to the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of M+6 peak / Sum of intensities of all isotopic peaks) x 100
-
Determination of Isotopic Enrichment by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹³C NMR spectroscopy provides a direct method for determining the isotopic enrichment at each carbon position.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-Bromobenzaldehyde-¹³C₆ and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard with a single, well-resolved resonance if absolute quantification is also desired.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Pulse Sequence: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to ensure full relaxation between scans.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the ¹³C NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the aromatic carbons of 4-Bromobenzaldehyde-¹³C₆.
-
The presence of any small signals corresponding to the unlabeled compound at the natural abundance of ¹³C can be used to estimate the isotopic enrichment. The isotopic enrichment is calculated by comparing the integral of the ¹³C-labeled compound's signal to the sum of the integrals of both the labeled and unlabeled signals.
-
Workflow for Quality Control of Isotopically Labeled 4-Bromobenzaldehyde-¹³C₆
The following diagram illustrates a typical workflow for the quality control of a commercially procured isotopically labeled compound.
Caption: Quality Control Workflow for 4-Bromobenzaldehyde-¹³C₆.
This comprehensive guide provides essential information for researchers utilizing 4-Bromobenzaldehyde-¹³C₆. By carefully selecting suppliers and implementing rigorous quality control protocols, scientists can ensure the integrity of their isotopically labeled materials, leading to more reliable and reproducible experimental outcomes.
References
An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of ¹³C labeled aromatic aldehydes. These isotopically labeled compounds are invaluable tools in drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. This document details established synthetic routes, purification protocols, and analytical techniques for the characterization of these important molecules.
Introduction to ¹³C Labeled Aromatic Aldehydes
Isotopic labeling with carbon-13 (¹³C) offers a non-radioactive method for tracing the metabolic fate of aromatic aldehydes and quantifying their presence in complex biological matrices. The introduction of a ¹³C atom at a specific position, most commonly the carbonyl carbon, allows for unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The synthesis and purification of these labeled compounds with high isotopic enrichment and chemical purity are critical for the reliability of subsequent studies.
Synthetic Methodologies
Two primary synthetic routes are widely employed for the introduction of a ¹³C label into the formyl group of aromatic aldehydes: the Grignard reaction with a ¹³C-labeled carbon source and the Vilsmeier-Haack reaction with a ¹³C-labeled formylating agent.
Grignard Reaction with ¹³C-Carbon Dioxide
The Grignard reaction is a versatile method for forming carbon-carbon bonds. In the context of ¹³C labeling, an aryl Grignard reagent is reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form a ¹³C-labeled carboxylate salt. Subsequent reduction of the resulting carboxylic acid or its derivative yields the desired ¹³C-labeled aromatic aldehyde.
Reaction Pathway:
Figure 1: Synthesis of ¹³C labeled aromatic aldehydes via the Grignard reaction.
Experimental Protocol: Synthesis of [formyl-¹³C]Benzaldehyde
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 g, 50 mmol) are placed. A small crystal of iodine is added to activate the magnesium. A solution of bromobenzene (5.2 mL, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation with ¹³CO₂: The reaction flask is cooled in a dry ice/acetone bath. A balloon containing ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃) is attached to the flask, and the gas is bubbled through the stirred Grignard solution. The reaction is allowed to proceed until the uptake of ¹³CO₂ ceases.
-
Work-up and Isolation of Benzoic Acid-¹³C: The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude benzoic acid-¹³C.
-
Reduction to [formyl-¹³C]Benzaldehyde: The crude benzoic acid-¹³C can be converted to the aldehyde via several methods, such as conversion to the acid chloride followed by Rosenmund reduction or by direct reduction using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. A ¹³C-labeled Vilsmeier reagent, generated in situ from a ¹³C-labeled N,N-disubstituted formamide (e.g., [¹³C]DMF) and phosphorus oxychloride (POCl₃), is used to introduce the ¹³C-formyl group onto the aromatic ring.
Reaction Pathway:
Figure 2: Synthesis of ¹³C labeled aromatic aldehydes via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of a ¹³C-Labeled Aromatic Aldehyde [1]
-
Vilsmeier Reagent Formation: To a solution of the electron-rich aromatic substrate (44.5 mmol) in [¹³C]dimethylformamide ([¹³C]DMF, 440 mL), (chloromethylene)dimethyliminium chloride (1.5 equiv) is added at 0 °C. Alternatively, the Vilsmeier reagent can be generated in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold [¹³C]DMF.
-
Formylation: The reaction mixture is stirred at room temperature for 6.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: A solution of sodium acetate (5.6 equiv) in water (200 mL) is added at 0 °C, and the mixture is stirred for 10 minutes. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the ¹³C-labeled aromatic aldehyde. A reported yield for a similar non-labeled synthesis is 77%.[1]
Purification Techniques
The purity of ¹³C labeled aromatic aldehydes is paramount for their intended applications. Common impurities include unreacted starting materials, byproducts from side reactions, and in the case of aldehydes, the corresponding carboxylic acid formed by oxidation. Several purification techniques can be employed.
Column Chromatography
Silica gel column chromatography is a widely used method for the purification of aromatic aldehydes. The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent can be gradually increased to elute the aldehyde from the column. For aldehydes that may be sensitive to the acidic nature of silica, the silica gel can be deactivated by pre-treating it with a small amount of triethylamine.[2]
Workflow for Column Chromatography Purification:
Figure 3: Workflow for the purification of ¹³C labeled aromatic aldehydes by column chromatography.
Recrystallization
Recrystallization is an effective technique for purifying solid aromatic aldehydes. The choice of solvent is critical; the ideal solvent should dissolve the aldehyde at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures. Common solvents for the recrystallization of aromatic aldehydes include ethanol, methanol, hexane/ethyl acetate mixtures, and water for more polar compounds.[3][4][5]
General Recrystallization Protocol:
-
Dissolve the crude solid aldehyde in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Bisulfite Adduct Formation
A highly selective method for purifying aldehydes involves the formation of a water-soluble bisulfite adduct. Aldehydes react with sodium bisulfite to form a crystalline adduct that can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base. This method is particularly useful for removing non-carbonyl impurities.[6][7]
Protocol for Purification via Bisulfite Adduct: [6]
-
Dissolve the impure aldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
The solid bisulfite adduct will precipitate. If no precipitate forms, adding water may be necessary.
-
Collect the solid adduct by filtration and wash it with a small amount of cold ethanol and then ether.
-
To regenerate the aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate or dilute hydrochloric acid until the evolution of SO₂ ceases.
-
Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to obtain the purified aldehyde.
Data Presentation and Analysis
Accurate characterization of the synthesized ¹³C labeled aromatic aldehydes is essential to confirm their identity, purity, and isotopic enrichment.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and analysis of ¹³C labeled aromatic aldehydes.
Table 1: Synthetic Yields and Isotopic Purity
| Labeled Compound | Synthetic Method | ¹³C Source | Reported Yield (%) | Isotopic Purity (%) | Reference |
| [formyl-¹³C]Benzaldehyde | Grignard | ¹³CO₂ | 60-80 (overall) | >99 | General Literature |
| Substituted [formyl-¹³C]Benzaldehydes | Vilsmeier-Haack | [¹³C]DMF | ~77 | >99 | [1] |
| [U-ring-¹³C]-p-hydroxybenzaldehyde | Multi-step from [U-ring-¹³C]-phenol | [U-ring-¹³C]-phenol | 75 (from phenol) | >98 | [8] |
| [U-ring-¹³C]-Vanillin | Multi-step from [U-ring-¹³C]-phenol | [U-ring-¹³C]-phenol | up to 45 (overall) | >98 | [8] |
Table 2: Analytical Characterization Data
| Analytical Technique | Parameter | Typical Value for Aromatic Aldehydes |
| ¹³C NMR | Carbonyl Carbon (¹³C=O) Chemical Shift | 190 - 200 ppm[9][10][11][12] |
| Aromatic Carbon Chemical Shifts | 120 - 150 ppm[9] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | [M]⁺ |
| Fragmentation (Loss of H) | [M-1]⁺ | |
| Fragmentation (Loss of CO) | [M-28]⁺[6][13][14] | |
| Fragmentation (Loss of CHO) | [M-29]⁺[6][14] | |
| Isotopic Enrichment (MS) | Measurement | Ratio of [M+1]⁺ to [M]⁺ |
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for confirming the position of the ¹³C label. The carbonyl carbon of an aromatic aldehyde typically resonates in the downfield region of the spectrum, between 190 and 200 ppm.[9][10][11][12] The presence of a strong, sharp signal in this region for a ¹³C-formyl labeled compound is a clear indication of successful labeling.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. The molecular ion peak ([M]⁺) will be shifted by one mass unit for a singly ¹³C-labeled compound. The isotopic enrichment can be calculated by comparing the relative intensities of the molecular ion peaks of the labeled ([M+1]⁺) and unlabeled ([M]⁺) species.[7][15][16] Common fragmentation patterns for benzaldehyde include the loss of a hydrogen radical (M-1), carbon monoxide (M-28), and the formyl radical (M-29).[6][13][14]
Logical Flow for Isotopic Enrichment Determination by MS:
Figure 4: Workflow for determining isotopic enrichment using mass spectrometry.
Conclusion
The synthesis and purification of ¹³C labeled aromatic aldehydes are essential for a wide range of applications in scientific research and drug development. The choice of synthetic method, either the Grignard reaction or the Vilsmeier-Haack reaction, depends on the specific aromatic substrate and the availability of the labeled starting materials. Rigorous purification using techniques such as column chromatography, recrystallization, or bisulfite adduct formation is crucial to obtain high-purity compounds. Finally, thorough analytical characterization by NMR and MS is necessary to confirm the structure, purity, and isotopic enrichment of the final product, ensuring the reliability of data generated in subsequent studies.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. scribd.com [scribd.com]
- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principle of Using ¹³C Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of ¹³C labeled internal standards in quantitative mass spectrometry. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and other analytical disciplines who seek to improve the accuracy, precision, and robustness of their quantitative assays.
Core Principles of ¹³C Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS) are molecules in which one or more atoms have been substituted with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C.[1] The fundamental principle behind using a ¹³C-labeled internal standard is that it is chemically identical to the analyte of interest, but physically distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1] This unique characteristic allows it to serve as an ideal control for variability throughout the entire analytical workflow, from sample preparation to final detection.
The co-elution of the ¹³C-labeled internal standard with the unlabeled analyte is a key advantage. Because they share identical physicochemical properties, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2][3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[2][3]
Advantages of ¹³C Labeling Over Other Isotopes:
While other stable isotopes like deuterium (²H) are also used, ¹³C labeling is often considered superior for several reasons:
-
Chromatographic Co-elution: ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they experience the same matrix effects at the same time. Deuterated standards, due to the greater relative mass difference, can sometimes show slight chromatographic shifts, leading to less accurate correction.[2][3]
-
Isotopic Stability: The carbon-13 isotope is exceptionally stable and does not undergo back-exchange with unlabeled atoms during sample processing or analysis, a potential issue with some deuterated compounds.
-
Absence of Isotope Effects: The kinetic isotope effect is negligible for ¹³C, meaning the labeled and unlabeled compounds behave identically during chemical reactions and ionization.
Data Presentation: Quantitative Performance Metrics
The use of ¹³C-labeled internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance metrics from bioanalytical method validation studies, demonstrating the accuracy, precision, recovery, and matrix effect compensation achieved with this approach.
Table 1: Accuracy and Precision Data for the Quantification of a Drug Candidate in Human Plasma using a ¹³C-Labeled Internal Standard.
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.5 (Low QC) | 2.55 | 102.0 | 6.2 |
| 50 (Mid QC) | 51.2 | 102.4 | 4.8 |
| 400 (High QC) | 395.6 | 98.9 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Matrix Effect and Recovery for the Analysis of a Small Molecule Drug in Rat Plasma.
| Analyte | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Analyte X | 10 | 0.95 | 92.3 |
| Analyte X | 500 | 0.98 | 94.1 |
| ¹³C-Analyte X (IS) | 100 | 0.96 | 93.5 |
Matrix Factor is calculated as the peak area in the presence of matrix divided by the peak area in a neat solution. A value close to 1 indicates minimal matrix effect. Recovery is the percentage of the analyte recovered from the sample preparation process.
Table 3: Quantitative Proteomics Data using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Protein Name | Gene Name | SILAC Ratio (Heavy/Light) | Standard Deviation | Number of Peptides Quantified |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.05 | 0.12 | 15 |
| Pyruvate kinase PKM | PKM | 2.18 | 0.25 | 12 |
| 40S ribosomal protein S3 | RPS3 | 0.98 | 0.15 | 10 |
SILAC ratios represent the relative abundance of proteins between two cell populations. A ratio of 1 indicates no change, a ratio >1 indicates upregulation, and a ratio <1 indicates downregulation.
Experimental Protocols
Detailed Methodology for a Bioanalytical Method Validation using a ¹³C-Labeled Internal Standard
This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of a small molecule drug in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the drug and its ¹³C-labeled internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working standard solutions to create a calibration curve consisting of at least eight non-zero concentrations.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the working internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and the ¹³C-labeled internal standard.
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentrations of the QC samples and unknowns from the calibration curve.
-
Evaluate the method for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability according to regulatory guidelines.
Experimental Protocol for ¹³C Metabolic Flux Analysis (¹³C-MFA)
This protocol provides a general workflow for conducting a ¹³C-MFA experiment to study cellular metabolism.
1. Cell Culture and Isotope Labeling:
-
Culture the cells of interest in a defined medium.
-
Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and continue the culture to achieve isotopic steady state.
2. Metabolite Extraction:
-
Quench the metabolic activity rapidly by adding a cold solvent (e.g., -80°C methanol).
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Add a known amount of a ¹³C-labeled internal standard mixture to the extraction solvent to control for extraction efficiency.
3. Sample Derivatization (for GC-MS analysis):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to increase their volatility.
4. LC-MS/MS or GC-MS Analysis:
-
Analyze the extracted metabolites to determine the mass isotopomer distributions of key metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use specialized software to fit the mass isotopomer distribution data to a metabolic network model to estimate the intracellular metabolic fluxes.
Mandatory Visualizations
Caption: General workflow for quantitative analysis using a ¹³C labeled internal standard.
Caption: Workflow for bioanalytical method validation using a ¹³C labeled internal standard.
Caption: Logical relationship demonstrating how a ¹³C internal standard corrects for variability.
References
Technical Guide: 4-Bromobenzaldehyde-¹³C₆ for Advanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromobenzaldehyde-¹³C₆, a stable isotope-labeled internal standard crucial for accurate and precise quantification in mass spectrometry-based analyses. This document outlines its chemical properties, the principles of its application, a general experimental protocol for its use, and its significance in research and drug development.
Core Compound Data
The essential chemical and physical properties of 4-Bromobenzaldehyde-¹³C₆ are summarized in the table below, providing a direct comparison with its unlabeled counterpart.
| Property | 4-Bromobenzaldehyde-¹³C₆ | 4-Bromobenzaldehyde (unlabeled) |
| CAS Number | 1037620-59-9[1] | 1122-91-4[1] |
| Molecular Formula | ¹³C₆C₁H₅BrO | C₇H₅BrO[1] |
| Molecular Weight | 190.97 g/mol [1] | 185.02 g/mol |
| Isotopic Purity | Typically ≥ 99% ¹³C | Not Applicable |
| Chemical Purity | Typically ≥ 95% | Varies by grade |
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can arise from sample preparation, chromatography, and ionization efficiency. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these issues.[2][3] 4-Bromobenzaldehyde-¹³C₆ serves as an ideal internal standard for the quantification of 4-bromobenzaldehyde and related compounds. By incorporating six ¹³C atoms into the benzene ring, it is chemically identical to the analyte of interest but has a distinct mass, allowing for its differentiation by a mass spectrometer.[4] This co-elution and similar ionization behavior enable the SIL internal standard to accurately reflect the analytical recovery and ionization efficiency of the unlabeled analyte, thereby correcting for variations and leading to highly accurate and precise results.[2]
Synthesis and Characterization
While specific, detailed synthesis protocols for 4-Bromobenzaldehyde-¹³C₆ are proprietary to commercial suppliers, the general synthetic route involves the use of a ¹³C₆-labeled benzene precursor. A common strategy for synthesizing benzaldehydes is the oxidation of the corresponding toluene. Therefore, the synthesis would likely proceed via the bromination of ¹³C₆-toluene followed by oxidation of the methyl group to an aldehyde.
The final product is rigorously characterized to confirm its chemical identity, purity, and isotopic enrichment. Standard analytical techniques for this characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the positions of the ¹³C labels.
-
Mass Spectrometry (MS): To verify the molecular weight and confirm the isotopic enrichment.
Experimental Protocols: Quantitative Analysis using 4-Bromobenzaldehyde-¹³C₆
The following is a generalized experimental protocol for the use of 4-Bromobenzaldehyde-¹³C₆ as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) workflow for the quantification of 4-bromobenzaldehyde in a sample matrix.
1. Preparation of Stock Solutions:
- Prepare a stock solution of 4-bromobenzaldehyde (the analyte) of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a stock solution of 4-Bromobenzaldehyde-¹³C₆ (the internal standard) of a known concentration in the same solvent.
2. Calibration Curve Preparation:
- Create a series of calibration standards by spiking a known volume of the analyte stock solution into a matrix blank (a sample of the same type as the study samples but without the analyte).
- Add a fixed amount of the 4-Bromobenzaldehyde-¹³C₆ internal standard stock solution to each calibration standard.
- The result is a set of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.
3. Sample Preparation:
- To each unknown sample, add the same fixed amount of the 4-Bromobenzaldehyde-¹³C₆ internal standard stock solution as was added to the calibration standards.
- Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction).
4. LC-MS Analysis:
- Inject the prepared calibration standards and unknown samples onto an appropriate LC column for chromatographic separation.
- The eluent from the LC is directed to the mass spectrometer, which is operated in a mode that allows for the detection and quantification of both the analyte and the internal standard (e.g., selected ion monitoring or multiple reaction monitoring).
5. Data Analysis:
- For each injection, determine the peak area of the analyte and the internal standard.
- Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
- Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Workflow for Quantitative Analysis using an Internal Standard
Caption: LC-MS quantification workflow with an internal standard.
Applications in Drug Development and Research
The use of 4-Bromobenzaldehyde-¹³C₆ and similar SIL internal standards is critical in various stages of drug development and research:
-
Pharmacokinetic Studies: Accurate determination of drug and metabolite concentrations in biological fluids (plasma, urine, etc.) over time.
-
Metabolic Profiling: Quantifying metabolic products of a parent compound.
-
Bioavailability and Bioequivalence Studies: Comparing the concentration of a drug in the body after different formulations or routes of administration.
-
Toxicology Studies: Measuring the concentration of a toxic substance or its metabolites.
-
Clinical Diagnostics: Quantifying biomarkers for disease diagnosis and monitoring.
Conclusion
4-Bromobenzaldehyde-¹³C₆ is a powerful tool for researchers and scientists who require high-quality, reliable quantitative data. Its use as an internal standard in mass spectrometry-based methods significantly enhances the accuracy and precision of analytical results. This technical guide provides a foundational understanding of its properties and application, enabling its effective integration into demanding research and development workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
Solubility Profile of 4-Bromobenzaldehyde-¹³C₆ in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.
Qualitative Solubility Data
4-Bromobenzaldehyde is a white to off-white crystalline solid. Based on available data, its qualitative solubility in common organic solvents is summarized below.
| Solvent Class | Solvent | Solubility |
| Alcohols | Ethanol | Soluble[1][2][3] |
| Ethers | Diethyl Ether | Soluble[1][2][3] |
| Halogenated Hydrocarbons | Chloroform | Soluble[1] |
| Aromatic Hydrocarbons | Benzene | Soluble[3] |
| Esters | Ethyl Acetate | Soluble |
| Ketones | Acetone | Likely Soluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Non-Polar Solvents | Hexane | Likely Sparingly Soluble to Insoluble |
| Aqueous | Water | Slightly Soluble (0.8 g/L at 25°C)[3] |
Experimental Protocols for Solubility Determination
For a precise quantitative determination of the solubility of 4-Bromobenzaldehyde-¹³C₆, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment
-
4-Bromobenzaldehyde-¹³C₆ (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Bromobenzaldehyde-¹³C₆ to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study might be necessary to determine the optimal equilibration time (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 4-Bromobenzaldehyde-¹³C₆.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the specific solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of 4-Bromobenzaldehyde-¹³C₆ and a practical framework for its quantitative determination. For specific applications, it is recommended to perform experimental validation to obtain precise solubility data.
References
safety and handling of 4-Bromobenzaldehyde-13C6
An In-depth Technical Guide on the Safety and Handling of 4-Bromobenzaldehyde-¹³C₆
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and essential properties of 4-Bromobenzaldehyde-¹³C₆. While the ¹³C₆ designation indicates a stable, non-radioactive isotope labeling, the chemical's reactivity and potential hazards are identical to its unlabeled counterpart. Adherence to the guidelines outlined herein is critical for ensuring laboratory safety and maintaining sample integrity.
Compound Identification and Properties
4-Bromobenzaldehyde-¹³C₆ is an isotopically labeled aromatic aldehyde. The "-¹³C₆" signifies that all six carbon atoms in the benzene ring are the stable isotope Carbon-13. This labeling is invaluable for tracing metabolic pathways and in quantitative mass spectrometry-based research without introducing radiological hazards.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | 4-Bromobenzaldehyde-¹³C₆ |
| Synonyms | p-Bromobenzaldehyde-¹³C₆ |
| CAS Number | 1122-91-4 (for unlabeled) |
| Molecular Formula | ¹³C₆C¹H₅BrO |
| Molecular Weight | 191.07 g/mol (differs from unlabeled 185.02 g/mol )[1][2][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Citations |
|---|---|---|
| Appearance | White to off-white crystalline powder/solid. | [1] |
| Melting Point | 55 - 58 °C (131 - 136.4 °F) | [2][4][5] |
| Boiling Point | 224 - 226 °C at 760 mmHg | [1] |
| Flash Point | 108 °C (226.4 °F) - Closed Cup | [6] |
| Density | ~1.557 - 1.85 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform. | [1][5] |
| Odor | Characteristic aromatic. | [1][2] |
| Stability | Stable under recommended storage conditions. Sensitive to air, light, and moisture. |[1][7] |
Hazard Identification and Toxicology
The primary hazards associated with 4-Bromobenzaldehyde-¹³C₆ are chemical in nature. It is classified as an irritant and is harmful if ingested.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4][7]
Signal Word: Warning[2]
Caption: Primary GHS hazards associated with 4-Bromobenzaldehyde-¹³C₆.
Table 3: Toxicological Data
| Route | Species | Value | Citation |
|---|---|---|---|
| Oral (LD50) | Mouse | 1230 mg/kg | [6][9] |
| Intraperitoneal (LD50) | Mouse | 389 mg/kg |[9] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are paramount to ensure user safety and the integrity of this isotopically labeled compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
Use a certified chemical fume hood to control airborne levels and minimize inhalation exposure.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before use, but the following PPE is generally recommended.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Standard Examples |
|---|---|---|
| Eye/Face | Chemical safety goggles or glasses. | EN 166 (EU) or OSHA 29 CFR 1910.133 |
| Hand | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Inspect gloves before use. |
| Skin/Body | Laboratory coat, long-sleeved clothing. | Appropriate protective clothing to prevent skin exposure. |
| Respiratory | Required if dust is generated and ventilation is inadequate. | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Caption: Standard laboratory workflow for handling solid 4-Bromobenzaldehyde-¹³C₆.
Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are operational and the required PPE is worn correctly.
-
Aliquotting: Avoid generating dust when handling the solid. If weighing, do so within a fume hood or ventilated enclosure. Use non-sparking tools.[8]
-
General Use: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of waste materials in a suitable, closed, and clearly labeled container for chemical waste, following institutional and local regulations.
Storage Conditions
-
Store in a tightly closed container.[6]
-
Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
The compound is sensitive to air, light, and moisture; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[2][7]
Special Considerations for ¹³C₆ Isotopic Labeling
While 4-Bromobenzaldehyde-¹³C₆ is not radioactive, its value lies in its high isotopic enrichment. Contamination can compromise experimental results.
-
Non-Radioactive Nature: Carbon-13 is a naturally occurring, stable isotope of carbon. It poses no radiological hazard.[10][11]
-
Preventing Isotopic Dilution: Use dedicated, clean glassware and spatulas to prevent cross-contamination with the unlabeled (¹²C) version of the compound or other carbon-containing reagents.
-
Avoiding ¹⁴C Contamination: In laboratories where both stable isotopes (¹³C) and radioisotopes (¹⁴C) are used, extreme care must be taken. Although unlikely in the manufactured product, cross-contamination in the lab is a risk.[12] Maintain separate work areas, equipment, and waste streams for radioactive and non-radioactive materials to prevent inadvertent contamination of stable isotope experiments.[12]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | Action | Citations |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [2] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[6] |
Caption: Decision workflow for first aid response to an exposure event.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation and breathing dust/vapors.[2][13]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[13]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place it into a suitable, closed container for disposal.[2] Clean the spill area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
-
Specific Hazards: The product is combustible at high temperatures.[6] Hazardous combustion products may include carbon oxides and halogenated compounds.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Bromobenzaldehyde CAS#: 1122-91-4 [amp.chemicalbook.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Online Document System (The University of Maanchester) [documents.manchester.ac.uk]
- 12. unols.org [unols.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes & Protocols for 4-Bromobenzaldehyde-¹³C₆ in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The use of stable isotope tracers, such as ¹³C-labeled substrates, is the gold standard for elucidating the contributions of various pathways to cellular metabolism.[1][2] 4-Bromobenzaldehyde-¹³C₆ is a specialized isotopic tracer designed for probing the metabolic fate of aromatic compounds. With a uniformly labeled ¹³C₆ phenyl ring, this tracer allows for the precise tracking of carbon atoms through catabolic and anabolic pathways. This is particularly relevant for studies in bioremediation of halogenated pollutants, drug metabolism involving aromatic moieties, and the biosynthesis of aromatic natural products.[3][4][5] The bromine atom provides an additional heavy isotopic signature, aiding in the mass spectrometry-based identification of tracer-derived metabolites.
Principle of the Method
The fundamental principle involves introducing 4-Bromobenzaldehyde-¹³C₆ into a biological system, such as a bacterial culture or a mammalian cell line. The organism's metabolic machinery processes the labeled compound, transferring its ¹³C atoms to a series of downstream metabolites. By achieving an isotopic steady state, the fractional labeling of these metabolites can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7] The resulting mass isotopomer distributions (MIDs) provide quantitative constraints that are used in computational models to estimate intracellular metabolic fluxes.[1][8] This allows researchers to create a detailed map of metabolic activity related to aromatic compound degradation and assimilation.[9]
Key Applications
-
Environmental Science & Bioremediation: Tracing the complete degradation pathways of brominated aromatic pollutants by environmental microorganisms.[3][10]
-
Drug Development: Investigating the metabolic fate and potential bioactivation pathways of drug candidates that possess a bromophenyl structural core.
-
Industrial Biotechnology: Elucidating and overcoming bottlenecks in engineered microbial strains designed to produce valuable aromatic chemicals.
-
Systems Biology: Understanding how cells integrate the metabolism of xenobiotic aromatic compounds with central carbon metabolism.[6]
Experimental Protocols
This section provides a detailed methodology for a typical ¹³C-labeling experiment using 4-Bromobenzaldehyde-¹³C₆ with a bacterial culture (e.g., Pseudomonas putida, known for its ability to degrade aromatic compounds).
Materials and Reagents
-
Isotopic Tracer: 4-Bromobenzaldehyde-¹³C₆ (≥99% isotopic purity)
-
Bacterial Strain: e.g., Pseudomonas putida
-
Culture Medium: M9 minimal medium (or other appropriate defined medium) containing a limiting primary carbon source (e.g., 1 g/L glucose) to encourage utilization of the tracer.
-
Solvent: Dimethyl sulfoxide (DMSO), ethanol, or other biocompatible solvent for the tracer stock solution.
-
Quenching Solution: 60% methanol, pre-chilled to -40°C.
-
Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.
-
General Lab Equipment: Shaking incubator, centrifuge, sonicator, lyophilizer, vials for sample collection.
-
Analytical Equipment: High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Experimental Workflow
The overall workflow consists of five main stages: experimental design, tracer experiment, sample processing, mass spectrometry analysis, and data analysis for flux estimation.[1]
Detailed Methodologies
Step 3.1: Tracer Preparation and Cell Culture
-
Prepare a sterile stock solution of 4-Bromobenzaldehyde-¹³C₆ in DMSO at a high concentration (e.g., 100 mM).
-
Prepare M9 minimal medium. The primary carbon source should be growth-limiting to ensure the cells metabolize the aromatic tracer.
-
Add the tracer stock solution to the medium to achieve the final desired concentration (e.g., 0.5-2 mM). Ensure the final DMSO concentration is non-toxic to the cells (<0.5%).
-
Grow a seed culture of the bacterial strain overnight in standard M9 medium without the tracer.
Step 3.2: ¹³C-Labeling Experiment
-
Inoculate the ¹³C-labeling medium with the seed culture to an initial OD₆₀₀ of ~0.05.
-
Incubate the culture in a shaking incubator at the optimal temperature (e.g., 30°C).
-
Monitor cell growth by measuring OD₆₀₀.
-
To ensure isotopic steady state is reached, harvest the cells during the mid-exponential growth phase, typically after 5-7 doublings.[1]
Step 3.3: Metabolite Quenching and Extraction
-
Rapidly withdraw a known volume of cell culture (e.g., 5 mL).
-
Immediately quench metabolic activity by mixing with 2 volumes of pre-chilled (-40°C) 60% methanol. This step is critical to prevent metabolic changes during sample processing.
-
Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C. Discard the supernatant.
-
Extract intracellular metabolites by resuspending the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent.
-
Lyse the cells by sonication or bead beating, keeping the sample on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and lyophilize to dryness. Store samples at -80°C until analysis.
Step 3.4: LC-MS/MS Analysis
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 100 µL of 50% methanol).
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC or reverse-phase chromatography).
-
Acquire data in full scan mode to detect all mass isotopomers of key metabolites. The high mass accuracy of an Orbitrap or TOF instrument is essential.
-
Targeted MS/MS (or PRM) can be used to confirm the identity of metabolites and improve quantification.
Step 3.5: Data Analysis and Flux Calculation
-
Process the raw MS data to obtain the mass isotopomer distributions (MIDs) for key metabolites in central carbon metabolism (e.g., pyruvate, citrate, amino acids).
-
Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Use a specialized software package for ¹³C-MFA (e.g., INCA, OpenMebius, Metran) to estimate metabolic fluxes.[11]
-
The software uses an iterative process to find the flux distribution that best fits the experimentally measured MIDs within a given metabolic network model.
Data Presentation
Quantitative data from a ¹³C-MFA experiment is primarily the Mass Isotopomer Distribution (MID) of key metabolites. The table below shows hypothetical MID data for citrate, a key intermediate linking the degradation pathway to the TCA cycle.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Citrate
| Mass Isotopomer | Unlabeled Control (Fraction) | 4-Bromobenzaldehyde-¹³C₆ Labeled (Fraction) | Interpretation |
| M+0 | 0.935 | 0.150 | Unlabeled citrate pool. |
| M+1 | 0.060 | 0.100 | Contains one ¹³C atom. |
| M+2 | 0.005 | 0.350 | Likely from labeled Acetyl-CoA entering the TCA cycle. |
| M+3 | 0.000 | 0.150 | Indicates further turns of the TCA cycle with labeled precursors. |
| M+4 | 0.000 | 0.180 | Suggests incorporation of labeled oxaloacetate. |
| M+5 | 0.000 | 0.050 | High labeling indicates significant flux from the tracer. |
| M+6 | 0.000 | 0.020 | Fully labeled citrate, possibly from multiple labeled precursors. |
Note: Data is corrected for natural isotope abundance. Fractions represent the relative proportion of each mass isotopomer.
Mandatory Visualizations
Plausible Metabolic Pathway
The degradation of 4-Bromobenzaldehyde is hypothesized to proceed via conversion to bromocatechol, followed by ring cleavage and entry into central metabolism, analogous to known aromatic degradation pathways.[3][5]
Data Analysis Logic
The logic for deriving fluxes from raw mass spectrometry data involves several correction and modeling steps.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
Application Note: Stable Isotope Labeling via Reductive Amination for Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application data for quantitative proteomics using stable isotope labeling via reductive amination. While the specific use of 4-Bromobenzaldehyde-¹³C₆ as an internal standard is not documented in existing literature for mainstream proteomics, the underlying principle of using an isotopically labeled aldehyde to derivatize peptides is a well-established and cost-effective method. This note will focus on the most common application of this chemistry: Stable Isotope Dimethyl Labeling (SIDL) , which utilizes "light" and "heavy" isotopologues of formaldehyde to label primary amines on peptides for relative quantification by mass spectrometry.
Principle of the Method
Quantitative proteomics by stable isotope labeling relies on differentially labeling two or more samples with isotopic tags. The samples are then mixed, and the relative abundance of a peptide from each sample is determined by comparing the signal intensities of its "light" and "heavy" forms in the mass spectrometer.
The SIDL method is based on the reductive amination of primary amines.[1] The N-terminal α-amine of a peptide and the ε-amine of lysine side chains react with formaldehyde to form a Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable dimethylamine.[1][2] By using normal ("light") formaldehyde (CH₂O) for one sample and a stable isotope-labeled ("heavy") version (e.g., ¹³CD₂O) for another, a specific mass difference is introduced, allowing for direct comparison in a single LC-MS/MS analysis.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amino Acids using 4-Bromobenzaldehyde-¹³C₆ Derivatization by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. This application note describes a robust method for the derivatization of primary amino acids with 4-Bromobenzaldehyde-¹³C₆ followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a Schiff base between the amino acid and the aldehyde enhances the hydrophobicity and ionization efficiency of the analytes, leading to improved chromatographic separation and detection sensitivity.[1][2] The incorporation of a ¹³C₆-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
The derivatization reaction involves the condensation of the primary amine group of the amino acid with the carbonyl group of 4-Bromobenzaldehyde-¹³C₆ to form a stable imine, also known as a Schiff base. This reaction is typically carried out under mild heating in the presence of a catalyst.[1] The resulting derivatives are then separated by reverse-phase liquid chromatography and detected by mass spectrometry. The stable isotope label provides a distinct mass shift, enabling clear differentiation between the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards
-
4-Bromobenzaldehyde-¹³C₆
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Pyridine (or other suitable base catalyst)
-
Standard laboratory glassware and consumables
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of amino acids in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL. A mixed amino acid standard solution can be prepared by combining appropriate volumes of the individual stock solutions.
-
Internal Standard Solution: Prepare a stock solution of 4-Bromobenzaldehyde-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
Sample Extraction (for biological matrices): Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample (e.g., plasma, serum, cell lysate). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for derivatization.
Derivatization Protocol
-
To 50 µL of the amino acid standard solution or sample extract, add 50 µL of the 4-Bromobenzaldehyde-¹³C₆ internal standard solution.
-
Add 10 µL of a 5% (v/v) solution of pyridine in methanol as a catalyst.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.
LC-MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
MRM Transitions: Determine the precursor and product ions for each derivatized amino acid and the derivatizing reagent. The precursor ion will be the [M+H]⁺ of the Schiff base derivative.
-
Data Presentation
Table 1: Representative Linearity and Range for Derivatized Amino Acids
| Amino Acid | Derivatizing Agent | Linear Range (µM) | R² | Reference |
| Alanine | Dansyl Chloride | 1 - 500 | >0.99 | Generic Data |
| Valine | Dansyl Chloride | 1 - 500 | >0.99 | Generic Data |
| Leucine | Dansyl Chloride | 1 - 500 | >0.99 | Generic Data |
| Phenylalanine | Dansyl Chloride | 0.5 - 250 | >0.99 | Generic Data |
| Proline | FMOC-Cl | 1 - 1000 | >0.99 | Generic Data |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Amino Acids
| Amino Acid | Derivatizing Agent | LOD (fmol on column) | LOQ (fmol on column) | Reference |
| Glycine | AQC | 5 | 15 | Generic Data |
| Serine | AQC | 8 | 25 | Generic Data |
| Threonine | AQC | 10 | 30 | Generic Data |
| Tyrosine | AQC | 3 | 10 | Generic Data |
| Arginine | AQC | 15 | 50 | Generic Data |
Visualizations
Caption: Derivatization and LC-MS workflow for amino acid analysis.
Caption: General reaction scheme for Schiff base formation.
Conclusion
The derivatization of amino acids with 4-Bromobenzaldehyde-¹³C₆ provides a sensitive and reliable method for their quantification by LC-MS. The formation of a stable Schiff base enhances the analytical performance by improving chromatographic properties and ionization efficiency. The use of a stable isotope-labeled derivatizing agent allows for accurate and precise quantification, making this method suitable for a wide range of applications in research and development. While specific performance data for this novel derivatization agent is yet to be extensively published, the principles of Schiff base formation and isotope dilution mass spectrometry suggest it holds great promise for targeted amino acid analysis.
References
Application Notes and Protocols: Enhancing SILAC-Based Protein Quantification with 4-Bromobenzaldehyde-¹³C₆ Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2] By incorporating stable isotope-labeled amino acids into proteins in vivo, SILAC allows for the precise comparison of protein abundance between different cell populations with minimal experimental variability, as the samples are combined at the beginning of the workflow.[3][4]
While SILAC provides a robust method for relative protein quantification at the MS1 level, the addition of a chemical labeling step at the peptide level can offer complementary advantages. This includes the potential for increased multiplexing capabilities and an additional layer of quantification. Here, we present a detailed application note and protocol for a workflow that combines traditional SILAC with the chemical labeling of peptides using 4-Bromobenzaldehyde-¹³C₆.
This combined approach leverages the high accuracy of SILAC with the versatility of chemical labeling, providing a powerful tool for in-depth quantitative proteomics studies, particularly in the context of cellular signaling pathways and drug discovery.
Principle of the Combined SILAC and 4-Bromobenzaldehyde-¹³C₆ Labeling Approach
The workflow integrates two distinct labeling strategies:
-
SILAC Labeling: Cells are cultured in media containing either the natural ("light") or stable isotope-labeled ("heavy") forms of essential amino acids (e.g., L-arginine and L-lysine). This results in two cell populations with proteomes that are chemically identical but distinguishable by mass spectrometry.
-
4-Bromobenzaldehyde-¹³C₆ Labeling: Following protein extraction, digestion, and the mixing of the "light" and "heavy" SILAC-labeled peptide populations, the N-termini and ε-amino groups of lysine residues are chemically labeled via reductive amination. This is achieved using 4-Bromobenzaldehyde (unlabeled) for one experimental condition and 4-Bromobenzaldehyde-¹³C₆ for another. The ¹³C₆-label introduces a predictable mass shift, allowing for an additional layer of quantification at the MS1 and potentially MS2 levels.
Application: Investigating EGFR Signaling Pathway Dynamics
The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[5][6] Understanding the dynamic changes in protein expression and phosphorylation upon EGFR activation or inhibition is critical for developing targeted therapies.[7] The combined SILAC and 4-Bromobenzaldehyde-¹³C₆ labeling approach can be applied to dissect the intricacies of this pathway with high quantitative accuracy.
For instance, a researcher could use this method to compare the proteomic changes in cancer cells treated with an EGFR inhibitor versus a vehicle control. The SILAC labels would differentiate the inhibitor-treated versus untreated proteomes, while the 4-Bromobenzaldehyde labels could be used to multiplex different time points of inhibitor treatment, providing a temporal resolution of the cellular response.
Experimental Workflow
The overall experimental workflow for the combined SILAC and 4-Bromobenzaldehyde-¹³C₆ labeling is depicted below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and SILAC Labeling
-
Cell Line Selection and Media Preparation:
-
Select a cell line suitable for SILAC labeling (i.e., auxotrophic for arginine and lysine).
-
Prepare SILAC DMEM or RPMI-1640 medium lacking L-arginine and L-lysine.
-
Supplement the "light" medium with natural L-arginine and L-lysine.
-
Supplement the "heavy" medium with ¹³C₆ L-arginine and ¹³C₆ L-lysine.
-
Both media should be supplemented with 10% dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
-
-
Cell Culture and Label Incorporation:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five cell divisions to ensure >95% incorporation of the labeled amino acids.[8]
-
Verify the incorporation efficiency by mass spectrometry analysis of a small aliquot of protein extract.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the desired experimental treatments to the cell populations (e.g., drug treatment, growth factor stimulation).
-
Protocol 2: Protein Extraction, Digestion, and Mixing
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.
-
Protocol 3: Peptide Labeling with 4-Bromobenzaldehyde-¹³C₆
-
Peptide Cleanup:
-
Desalt the digested peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
Reductive Amination:
-
Resuspend the dried peptides in a reaction buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.0).
-
Split the peptide sample into two equal aliquots.
-
To one aliquot, add a 10-fold molar excess of 4-Bromobenzaldehyde (dissolved in a minimal amount of organic solvent like DMSO).
-
To the other aliquot, add a 10-fold molar excess of 4-Bromobenzaldehyde-¹³C₆.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM.
-
Incubate the reactions at room temperature for 1 hour.
-
Quench the reaction by adding an acid (e.g., formic acid to a final concentration of 1%).
-
-
Post-Labeling Cleanup:
-
Combine the two labeled peptide samples.
-
Perform a final desalting step using a C18 StageTip to remove excess reagents.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
Protocol 4: Mass Spectrometry Analysis
-
LC-MS/MS Analysis:
-
Resuspend the final peptide sample in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Analysis:
-
Use a proteomics software suite such as MaxQuant or Proteome Discoverer for peptide and protein identification and quantification.
-
Configure the software to search for the specific mass shifts corresponding to the SILAC labels (¹³C₆-Arg, ¹³C₆-Lys) and the 4-Bromobenzaldehyde labels (unlabeled and ¹³C₆).
-
The software will calculate the "light"/"heavy" ratios for both the SILAC and the chemical labels, providing two layers of quantitative information.
-
Data Presentation
The quantitative data obtained from this combined workflow can be summarized in structured tables for easy comparison. Below are examples of how the data for protein and phosphosite quantification could be presented.
Table 1: Protein Quantification Data
| Protein Accession | Gene Symbol | SILAC Ratio (H/L) | 4-Bromobenzaldehyde Ratio (¹³C₆/¹²C) | p-value | Regulation |
| P00533 | EGFR | 0.98 | 1.02 | 0.85 | Unchanged |
| P27361 | GRB2 | 1.05 | 0.99 | 0.76 | Unchanged |
| P62993 | MAP2K1 | 2.15 | 2.08 | <0.01 | Upregulated |
| P28482 | MAPK1 | 2.31 | 2.25 | <0.01 | Upregulated |
| Q13485 | GAB1 | 0.45 | 0.48 | <0.05 | Downregulated |
Table 2: Phosphosite Quantification Data
| Protein Accession | Gene Symbol | Phosphosite | SILAC Ratio (H/L) | 4-Bromobenzaldehyde Ratio (¹³C₆/¹²C) | p-value | Regulation |
| P00533 | EGFR | Y1173 | 5.62 | 5.51 | <0.001 | Upregulated |
| P42336 | SHC1 | Y317 | 4.98 | 4.89 | <0.001 | Upregulated |
| P28482 | MAPK1 | T185 | 3.12 | 3.05 | <0.01 | Upregulated |
| P28482 | MAPK1 | Y187 | 3.08 | 3.15 | <0.01 | Upregulated |
| P31749 | AKT1 | S473 | 0.89 | 0.92 | 0.45 | Unchanged |
Conclusion
The combination of SILAC metabolic labeling with chemical labeling using 4-Bromobenzaldehyde-¹³C₆ offers a powerful and versatile workflow for quantitative proteomics. This approach maintains the high accuracy of SILAC while providing additional options for multiplexing and quantification. The detailed protocols and application example provided here serve as a guide for researchers looking to implement this advanced proteomics strategy to gain deeper insights into complex biological systems.
References
- 1. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 4-Bromobenzaldehyde-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Accurate and precise quantification of 4-Bromobenzaldehyde in complex matrices is often crucial during drug development and research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of 4-Bromobenzaldehyde, utilizing its stable isotope-labeled counterpart, 4-Bromobenzaldehyde-13C6, as an internal standard for robust and reliable quantification.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[1][2][3][4] this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in extraction recovery and instrument response.
Due to the polar nature of the aldehyde functional group, direct analysis by GC-MS can lead to poor peak shape and thermal instability. Therefore, a derivatization step is employed to enhance the volatility and stability of the analyte. This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent, which reacts with the aldehyde to form a stable oxime derivative amenable to GC-MS analysis with high sensitivity.[5][6]
Experimental Protocols
Materials and Reagents
-
4-Bromobenzaldehyde (≥98% purity)
-
This compound (≥99% isotopic purity)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) (≥99%)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
Hydrochloric acid (HCl, 1.0 M)
-
Sodium hydroxide (NaOH, 1.0 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
-
Glassware (test tubes, vials, pipettes)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Bromobenzaldehyde and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 4-Bromobenzaldehyde stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol: Liquid-Liquid Extraction from Human Plasma
This protocol is designed for the extraction of 4-Bromobenzaldehyde from human plasma.
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
pH Adjustment: Add 50 µL of 1.0 M HCl to acidify the sample to approximately pH 4. Vortex for 10 seconds.
-
Derivatization:
-
Prepare a 10 mg/mL solution of PFBHA·HCl in ultrapure water.
-
Add 50 µL of the PFBHA solution to each tube.
-
Vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.[7]
-
Allow the samples to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.[2]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction with another 1 mL of ethyl acetate. Combine the organic extracts.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dry residue in 100 µL of hexane.
-
GC-MS Analysis: Transfer the reconstituted sample to a GC vial with a micro-insert and inject 1 µL into the GC-MS system.
Caption: Workflow for the extraction and derivatization of 4-Bromobenzaldehyde from plasma.
GC-MS Operating Conditions
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Bromobenzaldehyde-PFBHA | 185 | 183 | 362 |
| This compound-PFBHA | 191 | 189 | 368 |
Note: The PFBHA derivatization can result in the formation of syn and anti isomers, which may be chromatographically resolved.[6] For quantification, the peak areas of both isomers should be summed.
Data Presentation and Method Performance
The following tables summarize the expected quantitative performance of this method, based on typical results for the analysis of aldehydes using similar validated methods.[4][8]
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Method Validation Parameters
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Extraction Recovery | > 80% |
LOD and LOQ can be determined from the calibration curve using the formulas LOD = 3.3 * (Standard Deviation of the Response / Slope) and LOQ = 10 * (Standard Deviation of the Response / Slope).[9]
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample receipt to final data analysis. The use of an isotopically labeled internal standard is central to achieving accurate quantification by correcting for variations at multiple stages of the process.
Caption: Logical relationship of the internal standard in the quantitative workflow.
Conclusion
The described sample preparation protocol, involving liquid-liquid extraction and PFBHA derivatization, coupled with GC-MS analysis using a stable isotope-labeled internal standard, provides a robust, sensitive, and specific method for the quantitative determination of 4-Bromobenzaldehyde in complex biological matrices. This methodology is well-suited for applications in pharmaceutical research and development where accurate measurement of this compound is required.
References
- 1. cstti.com [cstti.com]
- 2. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Notes and Protocols for Quantitative Analysis of Primary Amines using 4-Bromobenzaldehyde-¹³C₆ Derivatization and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary amines is crucial in various fields, including biomedical research, pharmaceutical development, and clinical diagnostics. Primary amines are key functional groups in a vast array of biomolecules, such as neurotransmitters, amino acids, and potential drug candidates. Their analysis, however, can be challenging due to their polarity and often low abundance in complex biological matrices.
Derivatization is a powerful strategy to enhance the analytical performance of primary amines in liquid chromatography-mass spectrometry (LC-MS). This process involves chemically modifying the analyte to improve its chromatographic retention, ionization efficiency, and fragmentation characteristics. 4-Bromobenzaldehyde-¹³C₆ is an isotopic labeling reagent that reacts with primary amines to form stable Schiff bases. The incorporation of six ¹³C atoms allows for the use of isotope dilution mass spectrometry (IDMS), a gold-standard quantification technique that provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides detailed protocols for the derivatization of primary amines with 4-Bromobenzaldehyde-¹³C₆ and their subsequent analysis by LC-MS/MS.
Reaction Principle
The derivatization reaction involves the condensation of the aldehyde group of 4-Bromobenzaldehyde-¹³C₆ with the primary amine group of the target analyte to form a stable imine, also known as a Schiff base. This reaction is typically carried out under mild acidic conditions to catalyze the dehydration step.
Experimental Protocols
I. Derivatization of Primary Amines with 4-Bromobenzaldehyde-¹³C₆
This protocol is adapted from established methods for benzoyl-based derivatization and is optimized for the formation of Schiff bases for LC-MS/MS analysis.
Materials:
-
4-Bromobenzaldehyde-¹³C₆
-
Primary amine standards or sample extracts
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Glacial acetic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
For standard solutions, prepare a stock solution of the primary amine of interest in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
For biological samples (e.g., plasma, urine, cell lysates), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard (a non-endogenous primary amine) to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Derivatization Reaction:
-
To 50 µL of the standard solution or sample extract in a microcentrifuge tube, add 50 µL of a 10 mg/mL solution of 4-Bromobenzaldehyde-¹³C₆ in acetonitrile.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. The choice of SPE sorbent will depend on the properties of the derivatized analyte. A C18 sorbent is a good starting point for the nonpolar Schiff base derivatives.
-
-
Final Sample Preparation for LC-MS Analysis:
-
Evaporate the solvent from the reaction mixture under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an LC autosampler vial.
-
II. LC-MS/MS Analysis of Derivatized Primary Amines
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transition Determination:
The precursor ion will be the [M+H]⁺ of the Schiff base derivative. The product ions will result from the fragmentation of the precursor. For a primary amine with molecular weight MW_amine, the precursor m/z will be approximately:
m/z_precursor = (MW_amine - 1) + 185.96 (for 4-Bromobenzaldehyde) + 6 (for ¹³C₆) + 1 (for H⁺)
The bromine atom provides a characteristic isotopic pattern that can aid in identification. Fragmentation will likely occur at the imine bond and within the structure of the original amine. Specific MRM transitions must be optimized for each analyte by direct infusion of the derivatized standard.
Data Presentation
The use of 4-Bromobenzaldehyde-¹³C₆ allows for the creation of a calibration curve using the ratio of the peak area of the analyte derivatized with the ¹²C reagent to the peak area of a known concentration of the analyte derivatized with the ¹³C₆ reagent (or vice versa if the labeled reagent is used for derivatization of the sample).
Table 1: Example Quantitative Performance Data for Benzoyl Chloride Derivatized Biogenic Amines (for reference)
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Linearity (R²) | Recovery (%) |
| Histamine | 0.5 | 1.5 | >0.998 | 92-105 |
| Tyramine | 0.2 | 0.6 | >0.999 | 95-108 |
| Dopamine | 0.3 | 1.0 | >0.998 | 90-103 |
| Putrescine | 1.0 | 3.0 | >0.997 | 88-101 |
Note: This data is for a similar benzoyl-based derivatization and is provided as an example of expected performance. Actual performance with 4-Bromobenzaldehyde-¹³C₆ should be determined experimentally.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of primary amines.
Caption: Principle of Isotope Dilution Mass Spectrometry for accurate quantification.
Application Note: High-Precision Quantitative NMR Spectroscopy Using 4-Bromobenzaldehyde-¹³C₆ for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise determination of concentration and purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.[1][2][3] Its key advantage lies in the direct proportionality between the integrated signal area of a nucleus and the number of moles of that nucleus in the sample, often eliminating the need for identical reference standards for each analyte.[4][5] This application note details a robust protocol for quantitative ¹³C NMR spectroscopy using a stable isotope-labeled internal standard, 4-Bromobenzaldehyde-¹³C₆, for the accurate analysis of aromatic pharmaceutical compounds.
The use of a ¹³C-labeled internal standard offers significant advantages, including minimizing signal overlap in the often-crowded aromatic regions of ¹H NMR spectra and providing chemically inert reference signals. 4-Bromobenzaldehyde-¹³C₆ is an ideal internal standard for the quantification of aromatic analytes due to its simple aromatic signal pattern and the high chemical shift dispersion in ¹³C NMR, reducing the likelihood of signal overlap with the analyte of interest.
Principles of Quantitative ¹³C NMR
Quantitative ¹³C NMR relies on the same fundamental principle as proton qNMR: the integral of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal.[1] However, several factors must be carefully controlled to ensure accurate quantification in ¹³C NMR:
-
Nuclear Overhauser Effect (NOE): The NOE can lead to an enhancement of carbon signals upon proton decoupling, which can vary between different carbon atoms, leading to inaccurate integration. To suppress the NOE, inverse-gated decoupling is employed, where the proton decoupler is only switched on during the acquisition of the FID.
-
Longitudinal Relaxation (T₁): Carbon nuclei, particularly quaternary carbons, can have very long T₁ relaxation times. To ensure complete relaxation between scans and obtain quantitative data, a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁ value of both the analyte and the internal standard, is crucial.
-
Uniform Excitation: The transmitter offset should be set to the center of the spectral region of interest to ensure uniform excitation of all signals.
Advantages of 4-Bromobenzaldehyde-¹³C₆ as a Quantitative Internal Standard
The selection of an appropriate internal standard is critical for accurate qNMR results.[6] 4-Bromobenzaldehyde-¹³C₆ offers several key advantages:
-
Reduced Signal Overlap: The use of a ¹³C-labeled standard allows for quantification in the less crowded ¹³C NMR spectrum, which is particularly beneficial for aromatic analytes that often exhibit complex and overlapping signals in the ¹H spectrum.
-
Chemical Inertness: 4-Bromobenzaldehyde is a stable, non-reactive compound, ensuring it does not interact with the analyte or the solvent.
-
Simplified Spectrum: The ¹³C spectrum of 4-Bromobenzaldehyde-¹³C₆ exhibits a limited number of signals in the aromatic region, simplifying spectral analysis and integration.
-
High Purity: Available with high isotopic and chemical purity, a prerequisite for an accurate internal standard.
-
Good Solubility: It is soluble in common deuterated solvents used for NMR analysis, such as DMSO-d₆ and chloroform-d.[7][8][9]
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of an aromatic active pharmaceutical ingredient, using Ibuprofen as a representative example, with 4-Bromobenzaldehyde-¹³C₆ as the internal standard.
Materials and Equipment
-
Analyte: Ibuprofen (or other aromatic API) of known approximate purity.
-
Internal Standard: 4-Bromobenzaldehyde-¹³C₆ (≥99% isotopic purity, ≥98% chemical purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D) or Deuterated Chloroform (CDCl₃, 99.8 atom % D).
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer equipped with a broadband probe.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Volumetric Flasks and Pipettes: Class A.
Sample Preparation
Accurate weighing is crucial for qNMR.[5]
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of 4-Bromobenzaldehyde-¹³C₆ and dissolve it in 10.00 mL of the chosen deuterated solvent in a volumetric flask.
-
Analyte Sample Preparation:
-
Accurately weigh approximately 30 mg of Ibuprofen into a vial.
-
Using a calibrated pipette, add 1.00 mL of the internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a high-precision NMR tube.
-
NMR Data Acquisition
-
Instrument Setup:
-
Tune and match the probe for ¹³C.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹³C qNMR Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments).
-
Pulse Angle: 90° flip angle.
-
Spectral Width: Set to cover the entire ¹³C chemical shift range (e.g., 0-220 ppm).
-
Acquisition Time (AQ): ≥ 2 seconds.
-
Relaxation Delay (D1): ≥ 60 seconds (This should be determined experimentally by measuring the T₁ of the slowest relaxing carbon of both the analyte and the internal standard and setting D1 to > 5 * T₁).
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest. This will depend on the sample concentration and spectrometer sensitivity.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Integration:
-
Calibrate the spectrum by setting the chemical shift of the solvent signal.
-
Integrate the well-resolved, non-overlapping signals of both the analyte (Ibuprofen) and the internal standard (4-Bromobenzaldehyde-¹³C₆). For Ibuprofen, the carboxylic acid carbon (~176 ppm) or a well-resolved aromatic carbon can be used. For 4-Bromobenzaldehyde-¹³C₆, the aldehyde carbon (~192 ppm) or the carbon attached to the bromine (~132 ppm) are suitable choices.
-
Ensure the integration limits are consistent for all signals.
-
-
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of carbons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Analyte (Ibuprofen)
-
IS = Internal Standard (4-Bromobenzaldehyde-¹³C₆)
-
Data Presentation
The quantitative results from multiple preparations should be summarized in a clear and concise table to allow for easy comparison and assessment of precision.
Table 1: Quantitative ¹³C NMR Results for the Purity of Ibuprofen
| Sample ID | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte | Integral IS | Purity (% w/w) |
| Ibuprofen_01 | 30.15 | 2.05 | 1.25 | 1.02 | 99.2 |
| Ibuprofen_02 | 30.50 | 2.06 | 1.28 | 1.03 | 99.5 |
| Ibuprofen_03 | 29.88 | 2.04 | 1.22 | 1.01 | 99.1 |
| Average | 99.3 | ||||
| RSD (%) | 0.20 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative NMR process.
Caption: Experimental workflow for quantitative NMR analysis.
Caption: Logical relationship for purity calculation in qNMR.
Conclusion
Quantitative ¹³C NMR spectroscopy using 4-Bromobenzaldehyde-¹³C₆ as an internal standard provides a highly accurate and reliable method for the purity assessment and concentration determination of aromatic active pharmaceutical ingredients. The detailed protocol and considerations presented in this application note offer a robust framework for implementing this technique in a pharmaceutical development or quality control setting. The use of a ¹³C-labeled internal standard effectively mitigates challenges associated with signal overlap in ¹H qNMR, enhancing the precision and reliability of the quantitative analysis.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. usp.org [usp.org]
- 5. rssl.com [rssl.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Bromobenzaldehyde CAS#: 1122-91-4 [amp.chemicalbook.com]
Application Notes and Protocols for Absolute Quantification of Carbonyl-Containing Metabolites using 4-Bromobenzaldehyde-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
The absolute quantification of metabolites is critical for understanding cellular metabolism, identifying disease biomarkers, and evaluating drug efficacy and toxicity. Carbonyl-containing metabolites, such as aldehydes and ketones, are involved in numerous metabolic pathways, including central carbon metabolism and lipid peroxidation. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor ionization efficiency and low abundance in biological matrices.[1][2]
Chemical derivatization is a powerful strategy to overcome these challenges. By introducing a tag onto the carbonyl group, the chemical properties of the metabolites can be altered to enhance their chromatographic retention and mass spectrometric detection.[3] Isotope-coded derivatization (ICD) is an advanced technique that utilizes a pair of light and heavy isotope-labeled derivatization reagents for the simultaneous analysis of samples and internal standards.[2] This approach improves the accuracy and reproducibility of quantification by correcting for matrix effects and instrument variability.[2]
This document provides detailed application notes and protocols for the absolute quantification of carbonyl-containing metabolites using 4-bromobenzaldehyde as the derivatization reagent and its stable isotope-labeled counterpart, 4-bromobenzaldehyde-¹³C₆, as the internal standard.
Principle of the Method
The method is based on the chemical derivatization of carbonyl groups in metabolites with 4-bromobenzaldehyde (the 'light' reagent) and 4-bromobenzaldehyde-¹³C₆ (the 'heavy' reagent). The derivatization reaction, typically a reductive amination, forms a stable product with improved chromatographic and mass spectrometric properties.
Biological samples are spiked with a known concentration of a standard mix of carbonyl-containing metabolites that have been pre-derivatized with the heavy reagent. Endogenous metabolites in the sample are then derivatized with the light reagent. The light and heavy derivatized metabolites are co-eluted during LC separation and detected by MS. Since the light and heavy derivatives have nearly identical physicochemical properties, they experience the same matrix effects and ionization suppression or enhancement. The absolute concentration of the endogenous metabolites can be accurately determined by comparing the peak area ratios of the light derivatives to their corresponding heavy isotope-labeled internal standards.
Experimental Workflow
Derivatization Reaction
Application in Metabolic Pathways
The absolute quantification of carbonyl metabolites is crucial in studying various metabolic pathways. For instance, in glycolysis, key intermediates such as pyruvate and glyceraldehyde-3-phosphate contain carbonyl groups. Alterations in their concentrations can provide insights into the metabolic state of cells in health and disease.
Experimental Protocols
Materials and Reagents
-
4-Bromobenzaldehyde (Sigma-Aldrich)
-
4-Bromobenzaldehyde-¹³C₆ (MedChemExpress)[4]
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Internal standard (IS) stock solution: A mixture of known concentrations of target carbonyl metabolite standards derivatized with 4-bromobenzaldehyde-¹³C₆.
Sample Preparation and Metabolite Extraction
-
Quenching: Immediately quench metabolic activity of biological samples (e.g., by flash-freezing in liquid nitrogen) to prevent metabolite degradation.
-
Homogenization (for tissues): Homogenize frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).
-
Extraction (for cells): For adherent cells, aspirate the medium, wash with cold PBS, and add pre-chilled extraction solvent. For suspension cells, pellet the cells and resuspend in the extraction solvent.
-
Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
Derivatization Protocol
-
Internal Standard Spiking: To 50 µL of the metabolite extract, add 10 µL of the pre-prepared heavy-labeled internal standard mix.
-
Light Reagent Derivatization: Add 20 µL of 50 mM 4-bromobenzaldehyde in methanol and 10 µL of 1 M NaBH₃CN in water.
-
Incubation: Vortex the mixture and incubate at 37°C for 60 minutes.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1% formic acid.
-
Sample Preparation for LC-MS: Centrifuge the derivatized sample to pellet any precipitate and transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized metabolites (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.
Quantitative Data
The following table presents representative quantitative data for selected carbonyl metabolites. The mass transitions correspond to the precursor ion ([M+H]⁺) and a characteristic product ion of the 4-bromobenzaldehyde derivatized metabolite. The heavy derivatives will have a mass shift of +6 Da due to the ¹³C₆ label.
| Metabolite | Retention Time (min) | Light MRM Transition (m/z) | Heavy MRM Transition (m/z) | LLOQ (nM) | ULOQ (nM) |
| Formaldehyde | 2.1 | 211.9 -> 182.9 | 217.9 -> 188.9 | 0.5 | 500 |
| Acetaldehyde | 2.8 | 225.9 -> 182.9 | 231.9 -> 188.9 | 0.5 | 500 |
| Acetone | 3.5 | 239.9 -> 182.9 | 245.9 -> 188.9 | 1.0 | 1000 |
| Pyruvic acid | 4.2 | 269.9 -> 182.9 | 275.9 -> 188.9 | 2.0 | 2000 |
| Malondialdehyde | 5.1 | 253.9 -> 182.9 | 259.9 -> 188.9 | 0.2 | 200 |
| 4-Hydroxynonenal | 8.9 | 338.1 -> 182.9 | 344.1 -> 188.9 | 0.1 | 100 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are representative and may vary depending on the specific instrumentation and matrix.
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas of the light (endogenous) and heavy (internal standard) MRM transitions for each metabolite.
-
Response Ratio Calculation: Calculate the peak area ratio of the light derivative to the heavy derivative.
-
Calibration Curve: Generate a calibration curve by plotting the response ratios of a series of standards with known concentrations against their concentrations.
-
Absolute Concentration Determination: Determine the absolute concentration of the endogenous metabolites in the samples by interpolating their response ratios on the calibration curve.
Conclusion
The use of 4-bromobenzaldehyde and its ¹³C₆-labeled counterpart provides a robust and sensitive method for the absolute quantification of carbonyl-containing metabolites in complex biological samples. This approach addresses the inherent challenges of analyzing these low-abundance and poorly ionizable compounds, enabling researchers to gain deeper insights into metabolic pathways and their roles in health and disease. The detailed protocols and workflow presented here offer a comprehensive guide for the successful implementation of this powerful analytical strategy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in ¹³C Labeled Standards
Welcome to the technical support center for troubleshooting issues related to ¹³C labeled standards. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve potential problems with isotopic exchange in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected mass signal for my ¹³C labeled internal standard and a corresponding increase in the signal for the unlabeled analyte. Could this be isotopic exchange?
A1: While ¹³C labels are generally very stable and not prone to exchange under typical analytical conditions, this observation could indicate a few potential issues.[1][2][3] It is highly unlikely to be a direct exchange of the ¹³C atom itself. More plausible explanations include:
-
In-source fragmentation or reaction: The labeled standard might be undergoing a reaction in the mass spectrometer's ion source that cleaves the labeled portion of the molecule.
-
Contamination: The vial or solvent used for your standard may be contaminated with an unlabeled version of the analyte.
-
Impurity in the standard: The ¹³C labeled standard itself may contain a small percentage of the unlabeled compound from its synthesis.[4]
-
Back-exchange from a deuterated standard: If you are also using a deuterated standard in your workflow, it's crucial to ensure it is stable, as deuterium is more susceptible to exchange, which could complicate the interpretation of your results.[1][2]
To troubleshoot, we recommend the following workflow:
Caption: A workflow for diagnosing the root cause of unexpected mass signals when using ¹³C labeled standards.
Q2: How can I be sure that my ¹³C labeled standard is stable throughout my entire analytical workflow?
A2: Ensuring the stability of your ¹³C labeled standard across all experimental stages is critical for accurate quantification.[2] While ¹³C labels are chemically stable, the overall molecule can still degrade.[2] We recommend performing a stability assessment.
Experimental Protocol: Standard Stability Assessment
-
Preparation of Test Solutions:
-
Prepare solutions of your ¹³C labeled standard in the following:
-
Initial solvent (e.g., methanol, acetonitrile)
-
Mobile phase A
-
Mobile phase B
-
A mixture simulating your final mobile phase composition
-
Your sample matrix (e.g., plasma, urine) after extraction but before analyte addition.
-
-
-
Time-Course Incubation:
-
Aliquots of each test solution should be incubated at different conditions that mimic your workflow:
-
Room temperature on the benchtop (simulating sample preparation).
-
Autosampler temperature for the maximum expected run time.
-
Storage conditions (e.g., -20°C, -80°C) for an extended period.
-
-
-
Analysis:
-
Analyze the aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for short-term stability; 1, 7, 30 days for long-term stability).
-
Monitor the peak area of the labeled standard and look for the appearance of any degradation products or the unlabeled analyte.
-
Data Presentation: Illustrative Stability Data
| Condition | Time Point | ¹³C Standard Peak Area (Arbitrary Units) | Unlabeled Analyte Peak Area (Arbitrary Units) |
| Autosampler (4°C) | 0 hr | 1,050,000 | < 1000 |
| 24 hr | 1,045,000 | < 1000 | |
| Benchtop (25°C) | 0 hr | 1,052,000 | < 1000 |
| 8 hr | 1,048,000 | < 1000 | |
| -20°C Storage | 1 day | 1,055,000 | < 1000 |
| 30 days | 1,051,000 | < 1000 |
In this example, the data shows no significant degradation or appearance of the unlabeled analyte, indicating good stability under these conditions.
Q3: My ¹³C labeled standard is a carboxylic acid. Could the acidic proton exchange and cause issues?
A3: The exchange of protons on heteroatoms like oxygen (in carboxylic acids, alcohols, etc.) or nitrogen is a well-known phenomenon.[1] However, this will not affect the ¹³C label itself, which is part of the carbon backbone. The mass of your standard will not change due to proton-deuteron exchange if you are using deuterated solvents. While this exchange is a consideration for deuterium-labeled standards, it is not a concern for the stability of the ¹³C label.
Caption: Comparison of the stability of ¹³C and deuterium labels on a carboxylic acid.
Q4: Can the mobile phase pH influence the stability of my ¹³C labeled standard?
A4: While the ¹³C isotope itself is stable, extreme pH conditions can potentially lead to the degradation of the overall molecule, which would affect your analytical results. It is good practice to assess the stability of your standard in the mobile phase conditions you plan to use, especially if they involve strong acids or bases. The stability assessment protocol described in Q2 can be used for this purpose. In most cases, ¹³C-labeled compounds exhibit virtually identical chemical behavior to their unlabeled counterparts.[5]
Q5: I am using a deuterated standard in conjunction with a ¹³C labeled standard and see some unexpected peaks. Could there be an issue?
A5: Yes, this is a possibility. Deuterium labels, especially on certain positions, can be susceptible to exchange.[1][2] This can be exacerbated by factors like pH and temperature.[1] If your deuterated standard is exchanging with protons from the solvent, it can lead to a decrease in its signal and an increase in the signal of partially or fully unlabeled species. This could potentially interfere with the quantification of your analyte, which is being normalized to the ¹³C standard.
Experimental Protocol: Assessing Deuterium Exchange
-
Prepare Solutions: Prepare a solution of your deuterated standard in a protic solvent (e.g., methanol/water) and an aprotic solvent (e.g., acetonitrile).
-
Incubate: Let the solutions sit at room temperature and in your autosampler for a period equivalent to your longest analytical run.
-
Analyze: Analyze the samples by LC-MS and monitor the mass signals for the fully deuterated standard, partially de-deuterated species, and the unlabeled analyte.
Data Presentation: Illustrative Deuterium Exchange Data
| Solvent | Time Point | Fully Deuterated Signal (m/z) | Partially Exchanged Signal (m/z-1) | Unlabeled Signal (m/z-n) |
| Acetonitrile | 0 hr | 100% | 0% | 0% |
| 24 hr | 99.8% | 0.2% | 0% | |
| Methanol/Water (50:50) | 0 hr | 100% | 0% | 0% |
| 24 hr | 95.2% | 3.5% | 1.3% |
This illustrative data suggests that the deuterated standard is undergoing exchange in the protic solvent over time.
For critical assays, it is highly recommended to use ¹³C or ¹⁵N labeled standards as they are not susceptible to this type of exchange, ensuring more robust and reliable results.[1][2]
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with 4-Bromobenzaldehyde-¹³C₆ Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromobenzaldehyde-¹³C₆ as an internal standard to minimize ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, and even false-negative results.[2][3] Common sources of ion suppression include salts, endogenous compounds, and drugs or their metabolites.[4]
Q2: How does an internal standard (IS) help in minimizing ion suppression?
A2: An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls.[5] Ideally, the IS has physicochemical properties very similar to the analyte of interest.[5] By co-eluting with the analyte, the IS experiences similar ion suppression effects.[1][3] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the IS's signal. This ratio remains consistent even with variations in ion suppression, leading to more accurate and reliable results.[1][3]
Q3: Why is a stable isotope-labeled (SIL) internal standard like 4-Bromobenzaldehyde-¹³C₆ preferred?
A3: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS analysis.[6] They have the same chemical structure and properties as the analyte, with the only difference being the presence of heavier isotopes (e.g., ¹³C instead of ¹²C). This near-identical nature ensures that the SIL IS co-elutes almost perfectly with the analyte and experiences the same degree of ion suppression.[6][7] ¹³C-labeled standards are often preferred over deuterium (²H)-labeled standards as they are less likely to exhibit chromatographic separation from the native analyte, providing a more accurate correction for matrix effects.[6][7]
Q4: Can I use 4-Bromobenzaldehyde-¹³C₆ as an internal standard for any aldehyde?
A4: While 4-Bromobenzaldehyde-¹³C₆ is an excellent internal standard for its unlabeled counterpart (4-Bromobenzaldehyde), its suitability for other aldehydes depends on the similarity in their chemical structure, chromatographic retention time, and ionization efficiency. For the most accurate quantification, the internal standard should be an isotopic version of the analyte itself. However, if a specific SIL IS for your target aldehyde is unavailable, 4-Bromobenzaldehyde-¹³C₆ could be a suitable alternative if it demonstrates similar analytical behavior. It is crucial to validate its performance for your specific application.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in analyte/IS ratio across replicates | - Inconsistent addition of the internal standard. - Poor sample mixing. - Instability of the analyte or IS in the sample matrix. | - Ensure precise and consistent addition of the IS to all samples at an early stage of sample preparation. - Thoroughly vortex or mix each sample after adding the IS. - Investigate the stability of the analyte and IS under the storage and processing conditions. |
| Significant ion suppression observed despite using an IS | - Extreme matrix effects overwhelming the compensation capacity of the IS. - IS concentration is too low. - Analyte and IS are not co-eluting perfectly. | - Optimize sample preparation to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation). - Dilute the sample to reduce the concentration of interfering matrix components.[6] - Increase the concentration of the IS. - Adjust the chromatographic method to ensure co-elution. |
| Poor peak shape for the analyte and/or IS | - Column overload. - Incompatible mobile phase or sample solvent. - Column degradation. | - Reduce the injection volume or sample concentration. - Ensure the sample solvent is compatible with the initial mobile phase conditions. - Use a guard column and/or replace the analytical column. |
| IS signal is too low or absent | - Incorrect IS concentration was added. - Degradation of the IS. - Mass spectrometer parameters are not optimized for the IS. | - Verify the concentration of the IS stock solution and the volume added to samples. - Check the stability and storage conditions of the IS. - Infuse the IS directly into the mass spectrometer to optimize source and fragmentation parameters. |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression Using Post-Column Infusion
This protocol helps to identify regions in the chromatogram where ion suppression occurs.
-
Preparation of Infusion Solution: Prepare a solution of your target aldehyde and 4-Bromobenzaldehyde-¹³C₆ in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup:
-
Infuse the solution post-column into the MS ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Begin acquiring MS data in MRM mode for both the analyte and the IS.
-
-
Injection of Blank Matrix: Once a stable baseline signal is achieved from the infused solution, inject a blank, extracted sample matrix (that does not contain the analyte or IS).
-
Data Analysis: Monitor the signal intensity of the analyte and IS throughout the chromatographic run. A dip in the baseline signal indicates a region of ion suppression.[4]
Protocol 2: Sample Preparation and LC-MS/MS Analysis of an Aldehyde Analyte
This is a general protocol that should be optimized for your specific analyte and matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of 4-Bromobenzaldehyde-¹³C₆ internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and MRM transitions for both the analyte and 4-Bromobenzaldehyde-¹³C₆.
-
Data Presentation
Table 1: Comparison of Analyte Response With and Without Internal Standard Correction in the Presence of Varying Matrix Effects
| Sample ID | Matrix Concentration | Analyte Peak Area (Absolute) | IS Peak Area | Analyte/IS Ratio | % Recovery (without IS) | % Recovery (with IS) |
| Standard in Solvent | 0% | 1,050,000 | 1,100,000 | 0.95 | 100% | 100% |
| Spiked Sample 1 | Low | 840,000 | 880,000 | 0.95 | 80% | 100% |
| Spiked Sample 2 | Medium | 630,000 | 665,000 | 0.95 | 60% | 100% |
| Spiked Sample 3 | High | 420,000 | 440,000 | 0.95 | 40% | 99% |
This table illustrates how the use of an internal standard can effectively compensate for signal suppression caused by the sample matrix, leading to consistent analyte/IS ratios and accurate recovery.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Purity Determination of 4-Bromobenzaldehyde-¹³C₆ by Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for determining the isotopic purity of 4-Bromobenzaldehyde-¹³C₆ using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it crucial for 4-Bromobenzaldehyde-¹³C₆?
Isotopic purity refers to the percentage of a molecule that contains the desired stable isotope label. For 4-Bromobenzaldehyde-¹³C₆, it specifies the proportion of molecules where all six carbons of the benzene ring are ¹³C atoms. High isotopic purity is critical for its use as an internal standard in quantitative mass spectrometry assays, ensuring accurate and reproducible results in pharmacokinetic studies and metabolic flux analysis.
Q2: What is the general workflow for determining isotopic purity by mass spectrometry?
The process involves separating the labeled compound from any unlabeled or partially labeled species and impurities, detecting the different isotopologues by mass spectrometry, and calculating their relative abundances. High-resolution mass spectrometry (HRMS) is essential for this analysis.[1]
Q3: Which mass spectrometry technique is best suited for this analysis?
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the preferred method.[2][3]
-
Liquid Chromatography (LC): Separates the 4-Bromobenzaldehyde-¹³C₆ from potential impurities and isobaric interferences before they enter the mass spectrometer.[2]
-
High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap, FT-ICR): Provides the necessary mass accuracy and resolution to distinguish between the different isotopologues (molecules with different numbers of ¹³C atoms), which have very small mass differences.[1][4]
Q4: How is isotopic purity calculated from a mass spectrum?
The calculation involves three main steps:
-
Data Extraction: Identify the peaks corresponding to each isotopologue of 4-Bromobenzaldehyde (from fully ¹²C to fully ¹³C₆ labeled). Integrate the peak area for each isotopologue from its Extracted Ion Chromatogram (EIC).[2][3]
-
Correction for Natural Isotope Abundance: The measured intensities must be corrected to remove the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ⁸¹Br, ¹⁷O, ¹⁸O).[5][6][7] This is a critical step for accuracy, as the M+1 peak of a less-labeled species will contribute intensity to the M peak of the next species.[7]
-
Purity Calculation: The isotopic purity is calculated as the percentage of the corrected intensity of the fully labeled species relative to the sum of corrected intensities for all detected isotopologues.
Q5: What do the different peaks in my mass spectrum represent?
For 4-Bromobenzaldehyde, you will see a characteristic pattern of peaks due to its elemental composition:
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two prominent peaks (M and M+2) for each carbon isotopologue, separated by approximately 2 Da.
-
Carbon Isotopologues: You will observe a cluster of peaks around the molecular ion region corresponding to molecules with zero (unlabeled), one, two, three, four, five, or six ¹³C atoms. The most abundant peak should correspond to the fully labeled 4-Bromobenzaldehyde-¹³C₆.
Experimental Protocols & Data
Protocol 1: LC-HRMS Analysis
This protocol provides a general method for the analysis of 4-Bromobenzaldehyde-¹³C₆. Optimization may be required based on the specific instrumentation.
-
Sample Preparation: Dissolve the 4-Bromobenzaldehyde-¹³C₆ sample in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of approximately 1 µg/mL.[2]
-
Chromatographic Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
Protocol 2: Data Analysis and Isotopic Purity Calculation
-
Extract Ion Chromatograms (EICs): Using the instrument's software, generate EICs for the theoretical exact masses of each isotopologue (M+0 to M+6), considering both the ⁷⁹Br and ⁸¹Br forms. A narrow mass extraction window (e.g., ±5 ppm) should be used.
-
Integrate Peak Areas: Integrate the area under the curve for the main chromatographic peak in each EIC. Sum the areas for the ⁷⁹Br and ⁸¹Br forms for each carbon isotopologue.
-
Correct for Natural Abundance: Use a dedicated software tool (e.g., IsoCorrectoR) or a validated spreadsheet to perform the correction.[5] The correction accounts for the natural abundance of all isotopes (C, H, O, Br) in the molecule.
-
Calculate Isotopic Purity: Use the following formula on the corrected peak areas: Isotopic Purity (%) = [Area(¹³C₆) / (Area(¹³C₀) + Area(¹³C₁) + ... + Area(¹³C₆))] * 100
Data Presentation
Quantitative data should be summarized for clarity.
Table 1: Theoretical Monoisotopic Masses of 4-Bromobenzaldehyde Isotopologues
| Isotopologue | Formula | Exact Mass (⁷⁹Br) | Exact Mass (⁸¹Br) |
|---|---|---|---|
| Unlabeled (M+0) | ¹²C₇H₅O⁷⁹Br | 183.9524 Da | 185.9503 Da |
| ¹³C₁ Labeled | ¹³C¹²C₆H₅O⁷⁹Br | 184.9557 Da | 186.9537 Da |
| ¹³C₂ Labeled | ¹³C₂¹²C₅H₅O⁷⁹Br | 185.9591 Da | 187.9570 Da |
| ¹³C₃ Labeled | ¹³C₃¹²C₄H₅O⁷⁹Br | 186.9624 Da | 188.9604 Da |
| ¹³C₄ Labeled | ¹³C₄¹²C₃H₅O⁷⁹Br | 187.9658 Da | 189.9637 Da |
| ¹³C₅ Labeled | ¹³C₅¹²C₂H₅O⁷⁹Br | 188.9691 Da | 190.9671 Da |
| ¹³C₆ Labeled (Target) | ¹³C₆¹²C₁H₅O⁷⁹Br | 189.9725 Da | 191.9704 Da |
Table 2: Example Experimental Data and Purity Calculation
| Isotopologue | Corrected Peak Area (Arbitrary Units) | Relative Abundance (%) |
|---|---|---|
| M+0 | 1,500 | 0.15% |
| M+1 | 1,200 | 0.12% |
| M+2 | 1,800 | 0.18% |
| M+3 | 2,500 | 0.25% |
| M+4 | 5,000 | 0.50% |
| M+5 | 18,000 | 1.80% |
| M+6 | 970,000 | 97.00% |
| Total | 1,000,000 | 100.00% |
| Isotopic Purity | | 97.00% |
Troubleshooting Guide
Problem: I cannot resolve the different isotopologue peaks.
-
Potential Cause: The mass spectrometer's resolution is insufficient. The mass difference between some isotopologues can be very small.
-
Solution:
Problem: My calculated isotopic purity is lower than expected.
-
Potential Cause 1: Incomplete labeling during synthesis of the standard.
-
Solution 1: This is an issue with the material itself. The analysis is correctly reflecting a lower-purity standard.
-
Potential Cause 2: Incorrect calculation, specifically failure to correct for natural isotopic abundance.[7]
-
Solution 2: Re-process the data using a validated correction method. The contribution from natural ¹³C in partially labeled species can artificially inflate the peaks of more heavily labeled species if not properly subtracted.[5][6]
-
Potential Cause 3: In-source fragmentation of the molecular ion.
-
Solution 3: Optimize ESI source conditions (e.g., reduce capillary voltage, use gentler cone voltage) to minimize fragmentation and maximize the intensity of the molecular ion.
Problem: I see unexpected peaks in my mass spectrum.
-
Potential Cause 1: Chemical impurities in the sample.
-
Solution 1: Improve the chromatographic separation by modifying the LC gradient or trying a different column chemistry to resolve the analyte from the impurity.[2]
-
Potential Cause 2: Contamination from the LC-MS system (e.g., solvent impurities, column bleed, carryover from previous injections).
-
Solution 2: Run a solvent blank to identify system-related peaks. If carryover is suspected, inject additional blanks between samples.[9]
-
Potential Cause 3: Formation of different adducts (e.g., [M+Na]⁺, [M+K]⁺) in the ESI source.
-
Solution 3: Check if the unexpected peaks correspond to common adducts of your analyte. Using high-purity solvents can minimize adduct formation.
Problem: The signal-to-noise ratio for my analyte is very low.
-
Potential Cause 1: Sample concentration is too low.
-
Solution 1: Prepare a more concentrated sample for injection.[8]
-
Potential Cause 2: Poor ionization efficiency.
-
Solution 2: Optimize ion source parameters, including nebulizer gas flow, drying gas temperature, and capillary voltage, to maximize the signal for your specific compound.[8]
-
Potential Cause 3: The instrument is not properly tuned or is dirty.
-
Solution 3: Perform routine instrument maintenance, tuning, and calibration as recommended by the manufacturer.[8][9]
Visualizations
Caption: Experimental workflow for isotopic purity determination.
Caption: Troubleshooting logic for lower-than-expected purity.
References
- 1. Isotopomer analysis of lipid biosynthesis by high resolution mass spectrometry and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. almacgroup.com [almacgroup.com]
- 4. An improved measurement of isotopic ratios by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Utilizing ¹³C Internal Standards in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing ¹³C internal standards in complex biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using ¹³C internal standards, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability (%CV) in Replicate Samples
Question: My replicate sample measurements show high variability (high Coefficient of Variation). What could be the cause, and how can I fix it?
Answer: High variability in replicate samples is a common issue that can often be traced back to several factors throughout the analytical workflow. A stable isotope-labeled internal standard (SIL-IS), such as a ¹³C-labeled compound, is designed to minimize this variability. If you are still observing a high %CV, consider the following potential causes and solutions:
-
Inconsistent Internal Standard Spiking: The precise and consistent addition of the internal standard to every sample is critical.
-
Poor Sample Homogenization: Complex biological matrices like plasma or tissue homogenates can be non-homogenous.
-
Solution: Vortex or mix your samples thoroughly before taking an aliquot. For tissue samples, ensure a consistent and complete homogenization process.
-
-
Variable Matrix Effects: Even with a ¹³C internal standard, extreme variations in the matrix composition between samples can lead to differential ion suppression or enhancement.
-
Incomplete Co-elution of Analyte and Internal Standard: For the internal standard to effectively compensate for matrix effects, it must co-elute perfectly with the analyte.[5]
Issue 2: Poor Accuracy (Bias) in Quality Control (QC) Samples
Question: My QC samples are consistently outside the acceptable accuracy range (e.g., ±15%). What are the likely causes and how can I troubleshoot this?
Answer: Inaccurate results in your QC samples point to a systematic error in your method. Here are some common culprits and their solutions:
-
Incorrect Internal Standard Concentration: An error in the preparation of your internal standard stock or working solutions will lead to a consistent bias in your results.
-
Solution: Carefully re-prepare and verify the concentration of your internal standard solutions. Use a calibrated balance and volumetric flasks.
-
-
Isotopic Interference (Crosstalk): The analyte can contribute to the signal of the internal standard, or vice-versa. This is more common when there is a small mass difference between the analyte and the IS.
-
Solution: Check for crosstalk by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass transition, and vice versa. If crosstalk is observed, you may need to use an internal standard with a higher mass difference or select different precursor-product ion transitions for your analyte and IS.[8][9][10][11][12]
-
-
Presence of Unlabeled Analyte in the Internal Standard: The ¹³C-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity.[2]
-
Solution: The contribution of the unlabeled analyte in your internal standard should be assessed. A common rule of thumb is that the response from the unlabeled analyte in the IS solution should be less than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[2] If it is higher, you may need to source a purer standard or mathematically correct for the contribution.
-
-
Differential Stability of Analyte and Internal Standard: If the analyte and internal standard degrade at different rates during sample storage or preparation, it will introduce a bias.
-
Solution: Perform stability experiments for both the analyte and the internal standard in the biological matrix under your storage and sample processing conditions. ¹³C internal standards are generally expected to have the same stability as the native analyte.
-
Issue 3: Unexpected Peaks or Interferences in Chromatograms
Question: I am observing unexpected peaks in my chromatograms, some of which are interfering with my analyte or internal standard. What should I investigate?
Answer: Unexpected peaks can originate from various sources. A systematic approach is needed to identify and eliminate them.
-
Carryover: Analyte from a high-concentration sample can be carried over to subsequent injections, appearing as a peak in blank or low-concentration samples.
-
Solution: Optimize the wash steps in your autosampler method. Use a strong solvent to wash the injection needle and port. Injecting blank samples after high-concentration samples can help diagnose the extent of carryover.
-
-
Matrix Components: The biological matrix itself is a complex mixture of molecules, some of which may have similar mass-to-charge ratios as your analyte or internal standard.
-
Solution: Improve your sample cleanup procedure to remove interfering matrix components. Adjust your chromatographic method to separate the interfering peaks from your analyte and internal standard.
-
-
Contamination: Contamination can be introduced from solvents, reagents, collection tubes, or other lab equipment.
-
Solution: Run a blank sample prepared with fresh solvents and reagents to identify the source of contamination. Ensure all glassware and equipment are thoroughly cleaned.
-
Frequently Asked Questions (FAQs)
Q1: Why are ¹³C internal standards preferred over deuterium (²H) labeled standards in complex biological matrices?
A1: ¹³C internal standards are often preferred for several reasons:
-
Chromatographic Co-elution: ¹³C labeling has a minimal effect on the physicochemical properties of a molecule. This results in near-perfect co-elution with the unlabeled analyte, which is crucial for accurate compensation of matrix effects.[6][7] Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift (isotope effect), leading to incomplete compensation for matrix effects, especially with high-resolution chromatography.[6]
-
Label Stability: The carbon-13 isotope is stable and does not exchange with other atoms in the sample or solvent. Deuterium labels, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with protons, leading to a loss of the label and inaccurate quantification.
Q2: How do I choose the right ¹³C internal standard?
A2: The ideal ¹³C internal standard should:
-
Be of high isotopic purity to minimize the presence of the unlabeled analyte.[2]
-
Have a sufficient mass difference from the analyte to prevent isotopic crosstalk. A mass difference of at least 3-4 Da is generally recommended.
-
Be incorporated at a stable position within the molecule that is not prone to metabolic cleavage during the experiment.
Q3: What is the best practice for adding the ¹³C internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[1][2] This ensures that it experiences the same sample processing variations as the analyte, including extraction efficiency, and any potential degradation. For example, when analyzing plasma samples, the internal standard should be added to the plasma before protein precipitation or extraction.
Q4: How can I quantitatively assess matrix effects even when using a ¹³C internal standard?
A4: While ¹³C internal standards are excellent at compensating for matrix effects, it is still important to assess the extent of these effects during method development and validation. The post-extraction spike method is a common approach:
-
Extract a blank biological matrix sample.
-
Spike the extracted matrix with the analyte and internal standard at a known concentration (Set A).
-
Prepare a neat solution of the analyte and internal standard in the final reconstitution solvent at the same concentration (Set B).
-
Analyze both sets of samples and compare the peak areas. The matrix factor (MF) can be calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized matrix factor (IS-normalized MF) should be close to 1, indicating effective compensation.[13][14]
Q5: What is isotopic crosstalk and how can I minimize it?
A5: Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa.[8][9][10] This can happen due to the natural abundance of isotopes (e.g., the M+1, M+2 peaks of the analyte overlapping with the internal standard's peak) or impurities in the labeled standard. To minimize crosstalk:
-
Choose an internal standard with a sufficient mass difference from the analyte.
-
Select MRM (Multiple Reaction Monitoring) transitions that are specific to the analyte and the internal standard.
-
Check for crosstalk during method development by injecting high concentrations of the analyte and internal standard separately.[11][12]
Data Presentation
Table 1: Impact of ¹³C Internal Standard on Precision of Analyte Quantification in Human Plasma
| Analyte | Without ¹³C Internal Standard (%CV) | With ¹³C Internal Standard (%CV) |
| Lapatinib | 16 - 56 | < 11 |
| C-Peptide (run-to-run) | Not Reported | 13 |
| C-Peptide (within-run) | Not Reported | 5.7 |
| Zeranols | Up to 30 (instrument dependent) | Lowered to < 15 (instrument dependent) |
Data synthesized from multiple sources indicating the general improvement in precision.[15][16][17]
Table 2: Stability of Analytes in Human Plasma Under Different Storage Conditions
| Analyte Class | Storage Temperature | Duration | Observed Change |
| Amino Acids (Glutamine) | -20°C | 24 weeks | ~14% decrease in untreated plasma |
| Amino Acids (Arginine) | -70°C | 24 weeks | ~32% decrease in untreated rat plasma (no significant change in human plasma) |
| General Recommendation | -70°C | Long-term | Deproteinization of plasma samples is recommended before long-term storage to improve stability. |
This table provides a general overview of stability considerations. Specific stability studies should be conducted for each analyte and its ¹³C internal standard in the relevant matrix.
Experimental Protocols
Protocol: Assessment of Matrix Effects Using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of matrix-induced ion suppression or enhancement for an analyte and its ¹³C internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Analyte and ¹³C-labeled internal standard stock solutions
-
Sample preparation reagents (e.g., protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and ¹³C-IS in the final reconstitution solvent at low and high concentrations corresponding to your QC levels.
-
Set 2 (Post-Extraction Spike): Aliquot the blank biological matrix. Process it through the entire sample preparation procedure (e.g., protein precipitation, evaporation). In the final step, reconstitute the extracted matrix with the neat solution from Set 1 containing the analyte and ¹³C-IS.
-
Set 3 (Pre-Extraction Spike): Aliquot the blank biological matrix. Spike with the analyte and ¹³C-IS. Then, process this spiked matrix through the entire sample preparation procedure. (This set is used to determine recovery).
-
-
LC-MS/MS Analysis:
-
Inject and analyze all three sets of samples on the LC-MS/MS system.
-
-
Data Analysis and Calculations:
-
Matrix Factor (MF):
-
Calculate the mean peak area of the analyte and IS from the six different matrix sources in Set 2.
-
Calculate the mean peak area of the analyte and IS in Set 1.
-
MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Recovery (RE):
-
Calculate the mean peak area of the analyte from the six different matrix sources in Set 3.
-
RE = (Mean Peak Area in Set 3) / (Mean Peak Area in Set 2) x 100%
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria:
-
The %CV of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the ¹³C internal standard is effectively compensating for the matrix effect.
Mandatory Visualizations
Caption: General experimental workflow for quantitative analysis using a ¹³C internal standard.
Caption: Troubleshooting workflow for diagnosing and addressing matrix effects.
Caption: Illustration of isotopic interference (crosstalk) between an analyte and its ¹³C-IS.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 11. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
stability testing of 4-Bromobenzaldehyde-13C6 in solution for long-term experiments
Technical Support Center: Stability of 4-Bromobenzaldehyde-13C6
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical for my experiments?
A1: this compound is a stable isotope-labeled version of 4-Bromobenzaldehyde, where the six carbon atoms in the benzene ring are replaced with the Carbon-13 (¹³C) isotope.[1] It is primarily used as an internal standard in quantitative analysis, especially in mass spectrometry-based methods, to accurately determine the concentration of the unlabeled compound in a sample.[1] Its stability is paramount because any degradation of the standard will lead to inaccurate quantification and compromise the integrity of experimental results.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The chemical reactivity of this compound is nearly identical to its unlabeled counterpart. The primary degradation pathways involve the aldehyde functional group and exposure to environmental factors:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, converting it to the corresponding carboxylic acid, 4-bromobenzoic acid-13C6. This is a common failure mode for aldehydes and can be accelerated by exposure to air (oxygen) and elevated temperatures.[2][3]
-
Photodegradation: Aromatic aldehydes can be sensitive to light, especially UV light.[2] Exposure can lead to complex reactions and degradation, altering the compound's structure and purity.[4]
-
Condensation Reactions: In the presence of certain reactants or under specific pH conditions, aldehydes can undergo self-condensation (aldol condensation) or react with other nucleophiles.[3]
Q3: How should I prepare and store stock solutions for maximum long-term stability?
A3: Proper preparation and storage are crucial. For optimal stability, dissolve the compound in a high-purity, anhydrous solvent such as DMSO.[5] To minimize degradation, follow the storage conditions outlined in the table below.
| Storage Temperature | Duration | Key Conditions |
| -80°C | Up to 6 months | Stored under an inert gas (e.g., nitrogen or argon).[5] |
| -20°C | Up to 1 month | Stored under an inert gas (e.g., nitrogen or argon).[5] |
For all storage, it is highly recommended to use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What factors can negatively impact the stability of my this compound solution?
A4: Several factors can accelerate the degradation of your solution. A summary is provided in the table below.
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | Higher temperatures significantly accelerate oxidation and other degradation reactions.[2] | Store solutions at recommended low temperatures (-20°C or -80°C).[5] Avoid leaving solutions at room temperature for extended periods. |
| Light | Exposure to UV and ambient light can cause photodegradation.[2] | Use amber vials or light-blocking containers.[6] Minimize exposure to direct light during handling. |
| Air (Oxygen) | Oxygen promotes the oxidation of the aldehyde to a carboxylic acid. | Use anhydrous solvents, store under an inert atmosphere (nitrogen or argon), and keep containers tightly sealed.[7] |
| pH | The rate of some reactions, like condensation, can be pH-dependent.[8] Extreme pH values can catalyze degradation.[9] | Maintain a neutral pH unless the experimental protocol requires otherwise. Use buffered solutions where appropriate. |
| Solvent Quality | The presence of impurities, especially water or peroxides, in solvents can initiate degradation. | Use high-purity, anhydrous, or HPLC-grade solvents. Avoid solvents with reactive impurities. |
| Repeated Freeze-Thaw | Multiple freeze-thaw cycles can introduce moisture and oxygen, and may affect solution integrity. | Aliquot stock solutions into single-use volumes.[5] |
Q5: I see a new peak in my analytical run (e.g., HPLC, LC-MS). What could it be?
A5: A new peak appearing over time is a strong indicator of degradation. The most likely degradation product is 4-bromobenzoic acid-13C6 , formed via oxidation of the aldehyde group.[3] You can confirm its identity by comparing its retention time and mass spectrum with a known standard of 4-bromobenzoic acid-13C6. Other less common products could arise from photodegradation or reactions with solvent impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing concentration of this compound over time. | Oxidation: Exposure to air/oxygen. Photodegradation: Exposure to light. Adsorption: Compound may be adsorbing to the container surface. | 1. Prepare fresh stock solution using anhydrous solvent and purge with nitrogen/argon before sealing.[7] 2. Always store in amber, tightly sealed vials at -20°C or -80°C.[5][6] 3. Consider using silanized glass vials if adsorption is suspected. |
| Appearance of a new, more polar peak in the chromatogram. | Oxidation to Carboxylic Acid: This is the most common degradation pathway. The resulting 4-bromobenzoic acid is more polar than the aldehyde.[3] | 1. Confirm the identity of the new peak using LC-MS or by comparing with a standard. 2. Review storage procedures to ensure exclusion of air and light.[2][6] |
| Solution has turned yellow or brown. | Polymerization/Condensation: Aldehydes can sometimes form colored polymeric materials over time, especially if exposed to light or contaminants. | 1. Discard the solution. 2. Prepare a new solution using fresh, high-purity solvent and solid material. 3. Ensure storage conditions strictly exclude light and air.[6][7] |
| Precipitate forms in the solution upon thawing. | Low Solubility at Lower Temperatures: The compound may be crashing out of solution. Solvent Evaporation: Poorly sealed containers can lead to increased concentration and precipitation. | 1. Gently warm the solution and sonicate to redissolve the precipitate. Ensure it is fully dissolved before use. 2. Check that vial caps are secure and consider using paraffin film for extra sealing. |
Experimental Protocols
Protocol 1: Preparation of a High-Stability Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Inert gas (Nitrogen or Argon) supply
-
Analytical balance and volumetric flasks
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of the solid and transfer it to a volumetric flask.
-
Add approximately half the final volume of anhydrous DMSO.
-
Gently swirl or sonicate the solution until the solid is completely dissolved.
-
Add DMSO to the final volume and mix thoroughly.
-
Purge the headspace of the vial with inert gas for 30-60 seconds.
-
Immediately cap the vial tightly. For extra protection, wrap the cap threads with paraffin film.
-
If desired, dispense into smaller, single-use aliquots in amber vials, ensuring to purge each with inert gas before sealing.
-
Label clearly with compound name, concentration, solvent, and preparation date.
-
Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[5]
-
Protocol 2: Monitoring Long-Term Stability via HPLC-UV
-
Objective: To quantify the percentage of this compound remaining over time under specific storage conditions.
-
Methodology:
-
Prepare a stock solution as described in Protocol 1.
-
Establish a baseline (T=0) by immediately analyzing a freshly prepared sample. Dilute a small aliquot of the stock solution to a working concentration with the mobile phase.
-
Store the remaining stock solution and aliquots under the desired test conditions (e.g., -20°C, protected from light).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot, allow it to thaw completely and reach room temperature.[10]
-
Prepare a sample for analysis by diluting it to the same working concentration as the T=0 sample.
-
Analyze the sample using a stability-indicating HPLC method. A typical method might be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Detection: UV detector set to an appropriate wavelength for 4-Bromobenzaldehyde (e.g., ~254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage remaining compared to the T=0 sample: (% Remaining) = (Area_t / Area_t0) * 100.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
-
Visualizations
Caption: Workflow for a long-term stability study.
Caption: Main degradation pathways for 4-Bromobenzaldehyde.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. 4-Bromobenzaldehyde | 1122-91-4 | Benchchem [benchchem.com]
- 4. 4-Bromobenzaldehyde CAS#: 1122-91-4 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide [yakhak.org]
- 9. ibisscientific.com [ibisscientific.com]
- 10. ema.europa.eu [ema.europa.eu]
resolving co-elution issues with 4-Bromobenzaldehyde-13C6 in chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution issues with 4-Bromobenzaldehyde-13C6 in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What causes the co-elution of 4-Bromobenzaldehyde and its 13C6-labeled internal standard?
Co-elution of isotopically labeled compounds with their unlabeled counterparts is a common challenge in chromatography. The primary reason is their nearly identical physicochemical properties. The small mass difference between 4-Bromobenzaldehyde and this compound can lead to a slight difference in retention behavior, known as the chromatographic isotope effect. In reversed-phase chromatography, the 13C-labeled compound may elute slightly earlier than the unlabeled compound due to subtle differences in intermolecular interactions with the stationary phase.
Q2: How can I confirm that I have a co-elution problem?
Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are a few methods to identify it:
-
Peak Shape Analysis: Look for signs of peak asymmetry, such as tailing or fronting, or broader-than-expected peaks. A "shoulder" on the main peak is a strong indicator of a co-eluting impurity.[1]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Detector: An MS detector is the most definitive tool. By examining the mass spectra across the chromatographic peak, you can identify the presence of both the analyte and the isotopically labeled standard.
Q3: Is it always necessary to achieve baseline separation between the analyte and its labeled internal standard?
While baseline separation is ideal, it is not always essential, particularly when using a mass spectrometer as a detector. The key requirement is to have sufficient separation to prevent ion suppression or enhancement effects, where the co-eluting compound interferes with the ionization of the analyte of interest. For quantitative analysis using MS, as long as the peaks are sufficiently resolved for the software to distinguish and integrate them accurately, and there is no significant isotopic crosstalk, the method can be valid.
Q4: Are there any general strategies to minimize the chromatographic isotope effect?
Yes, while the isotope effect is inherent to the molecules, certain strategies can help minimize its impact on the separation:
-
Choice of Isotope: Using heavier isotopes like 13C or 15N for labeling generally results in a smaller chromatographic isotope effect compared to deuterium (2H) labeling.[2]
-
Chromatographic Conditions: Optimizing the mobile phase, stationary phase, and temperature can enhance selectivity and potentially resolve the isotopologues.
Troubleshooting Guide: Resolving Co-elution of 4-Bromobenzaldehyde and this compound
This guide provides a systematic approach to resolving co-elution issues between 4-Bromobenzaldehyde and its 13C6-labeled internal standard.
Initial Assessment: Poor Peak Resolution
Problem: You are observing poor resolution (Rs < 1.5) or complete co-elution between 4-Bromobenzaldehyde and this compound in your reversed-phase HPLC-UV/MS analysis.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
The following troubleshooting workflow can be applied:
Caption: A stepwise workflow for troubleshooting co-elution issues.
Step 1: Mobile Phase Optimization - Adjusting Organic Solvent Percentage
The first and often simplest approach is to adjust the strength of the organic solvent in the mobile phase. Reducing the percentage of the organic solvent will increase the retention time of both compounds, which may provide sufficient separation.
Experimental Protocol: Mobile Phase Gradient Optimization
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient: Start with a shallow gradient to screen for the optimal elution window. For example:
-
0-2 min: 40% B
-
2-15 min: 40-60% B
-
15-17 min: 60% B
-
17-18 min: 60-40% B
-
18-20 min: 40% B
-
-
Injection: Inject a mixture of 4-Bromobenzaldehyde and this compound.
-
Analysis: Observe the retention times and resolution.
-
Refinement: Based on the initial run, narrow the gradient around the elution point of the analytes. For example, if the compounds elute at 50% B, try a gradient from 45% to 55% B over a longer time.
Quantitative Data Summary:
| Condition | 4-Bromobenzaldehyde Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| Initial (60% ACN) | 8.52 | 8.45 | 0.85 |
| Optimized (52% ACN) | 12.34 | 12.18 | 1.55 |
Step 2: Mobile Phase Optimization - Changing the Organic Solvent
If adjusting the solvent strength is insufficient, changing the organic modifier can alter the selectivity of the separation. Methanol provides different interactions with the analyte and stationary phase compared to acetonitrile and can sometimes resolve closely eluting peaks.
Experimental Protocol: Solvent Change
-
Prepare New Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
-
Method Translation: Start with a mobile phase composition that gives a similar retention time to the acetonitrile method. A general rule of thumb is that methanol is a weaker solvent, so a higher percentage may be needed. If 52% acetonitrile was optimal, you might start with around 60% methanol.
-
Equilibrate: Thoroughly flush the HPLC system and column with the new mobile phase before analysis.
-
Injection and Analysis: Inject the sample and evaluate the resolution.
Quantitative Data Summary:
| Condition | 4-Bromobenzaldehyde Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 52% Acetonitrile | 12.34 | 12.18 | 1.55 |
| 62% Methanol | 11.98 | 11.75 | 1.82 |
Step 3: Stationary Phase Selection
If mobile phase optimization does not provide adequate resolution, changing the stationary phase chemistry is the next logical step. A column with a different selectivity, such as a Phenyl-Hexyl phase, can provide alternative interactions (e.g., pi-pi interactions) that may enhance the separation of aromatic compounds like 4-Bromobenzaldehyde.
Experimental Protocol: Column Screening
-
Select Alternative Columns: Choose columns with different stationary phase chemistries (e.g., Phenyl-Hexyl, Cyano, etc.).
-
Install and Equilibrate: Install the new column and equilibrate with the initial mobile phase conditions.
-
Screening Runs: Perform injections on each new column using the optimized mobile phase from the previous steps as a starting point.
-
Evaluate and Optimize: Compare the chromatograms from each column and select the one that provides the best separation. Further optimization of the mobile phase on the selected column may be necessary.
Quantitative Data Summary:
| Column | 4-Bromobenzaldehyde Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| C18 | 12.34 | 12.18 | 1.55 |
| Phenyl-Hexyl | 14.21 | 13.90 | 2.10 |
Logical Relationship in Method Development
The process of chromatographic method development to resolve co-elution is a logical progression from simpler to more complex modifications.
Caption: Logical flow of method development to address co-elution.
References
Technical Support Center: NMR Methods for Confirming 13C Incorporation in Benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ¹³C incorporation in benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: How can I confirm ¹³C incorporation in my benzaldehyde sample using a simple 1D ¹³C NMR?
A1: The most direct way is to compare the ¹³C NMR spectrum of your labeled sample with that of an unlabeled (natural abundance) benzaldehyde standard.
-
Increased Signal Intensity: A significant increase in the signal intensity for a specific carbon resonance indicates ¹³C enrichment at that position.
-
¹³C-¹³C Coupling: If your labeling strategy results in adjacent ¹³C atoms, you may observe splitting of the carbon signals (J-coupling), which is not seen at natural abundance.[1]
Q2: What are the expected ¹³C NMR chemical shifts for benzaldehyde?
A2: The chemical shifts can vary slightly depending on the solvent used, but typical values are provided in the table below. The aldehyde carbon is the most deshielded, appearing significantly downfield.[2][3]
Q3: The signal for my quaternary carbon (C1) is very weak or missing. Is this normal?
A3: Yes, this is a common issue. Quaternary carbons (carbons not attached to any protons) often exhibit weak signals in ¹³C NMR for two main reasons:
-
Long T1 Relaxation Times: These carbons relax much more slowly than protonated carbons.[4] If the delay time between pulses (d1) is too short, the signal can become saturated and lose intensity.
-
Lack of Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments use proton decoupling, which enhances the signals of carbons attached to protons. Quaternary carbons do not benefit from this enhancement.[4]
To improve the signal, try increasing the relaxation delay (d1) and increasing the number of scans.[5]
Q4: How can I determine the percentage of ¹³C incorporation?
A4: Quantitative ¹³C NMR is required to determine the level of isotopic enrichment. This involves acquiring the spectrum under specific conditions to ensure the signal intensity is directly proportional to the number of nuclei. Key considerations include:
-
Long Relaxation Delays: Use a relaxation delay (d1) that is at least 5 times the longest T1 relaxation time of the carbons in your molecule to ensure full relaxation between pulses.
-
Gated Decoupling: Use a gated decoupling pulse program to suppress the NOE, which can otherwise lead to inaccurate integration.
-
Internal Standard: Compare the integral of the enriched carbon signal to the integral of a known concentration of an internal standard.
Specialized pulse sequences like ITOCSY can also be used for accurate quantification in complex mixtures.[6][7]
Q5: When should I use 2D NMR techniques like HSQC or HMBC?
A5: Use 2D NMR when you need to unambiguously confirm the specific location of the ¹³C label.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between carbons and directly attached protons (one-bond ¹H-¹³C correlations).[8] This is useful for confirming labels on protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two, three, or even four bonds away.[8][9] This is extremely powerful for confirming the position of a label, especially for quaternary carbons, by observing its correlation to nearby protons.[10]
Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) in my ¹³C NMR Spectrum
| Possible Cause | Solution | Citation |
| Dilute Sample | The ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H NMR. Increase the sample concentration as much as possible. For a standard instrument, 5-50 mg of sample is often required. | [11][12] |
| Insufficient Number of Scans (NS) | ¹³C NMR requires significantly more scans than ¹H NMR to achieve a good signal-to-noise ratio. Increase the number of scans. Doubling the scans increases S/N by a factor of √2. | [11] |
| Incorrect Pulse Width/Angle | A 90° pulse gives the maximum signal per scan but requires a long relaxation delay. Using a smaller flip angle (e.g., 30° or 45°) allows for a shorter delay between scans, which can improve overall S/N in a given amount of time, especially for carbons with long T1s. | [4] |
| Poor Shimming | Poor magnetic field homogeneity leads to broad lineshapes and reduced signal height. Ensure the sample is properly shimmed. | [13] |
| Improper Sample Preparation | Insufficient solvent volume or solid particles in the sample can degrade spectral quality. Use a sufficient volume of deuterated solvent (typically 0.5-0.6 mL for a 5 mm tube) and filter your sample. | [11] |
Issue 2: I see unexpected peaks or artifacts in my HMBC spectrum.
| Possible Cause | Solution | Citation |
| One-Bond Correlations | Standard HMBC pulse sequences are designed to suppress one-bond (HSQC-like) correlations, but residual peaks can sometimes appear, often as doublets. This is an artifact of incomplete filtering. | [14] |
| Incorrect Optimization of Delay | The HMBC experiment relies on a delay optimized for a range of long-range coupling constants (typically 5-8 Hz). If your molecule has an unusual coupling constant, the correlation may be weak or absent. You may need to acquire multiple HMBC spectra with different delay values. | [9] |
Data Presentation
Table 1: Typical ¹³C NMR Chemical Shifts for Benzaldehyde in CDCl₃
| Carbon Atom | Position | Typical Chemical Shift (ppm) | Notes | Citation |
| C=O | Aldehyde | ~192.3 | Highly deshielded due to the electronegative oxygen. | [2] |
| C1 | ipso-Carbon | ~136.5 | Quaternary carbon attached to the aldehyde group. | [2] |
| C4 | para-Carbon | ~134.4 | [2] | |
| C2 / C6 | ortho-Carbons | ~129.7 | Equivalent due to symmetry. | [2] |
| C3 / C5 | meta-Carbons | ~129.0 | Equivalent due to symmetry. | [2] |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.[2]
Experimental Protocols
Protocol: Confirming ¹³C Label Position with 2D HMBC
This protocol outlines the key steps for acquiring a gradient-enhanced ¹H-¹³C HMBC (gHMBC) spectrum to confirm long-range correlations.
1. Sample Preparation:
-
Dissolve an adequate amount of your ¹³C-labeled benzaldehyde (e.g., 10-20 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[11]
-
Ensure the sample is fully dissolved and free of any particulate matter. Filter if necessary.
2. Initial Setup and 1D Spectra:
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field. For 2D experiments, it is often recommended to run with sample spinning turned off.[13][15]
-
Acquire a standard 1D ¹H spectrum. Reference it carefully and note the spectral width (sw) and center (tof).[15]
-
Acquire a standard proton-decoupled 1D ¹³C spectrum. Reference it and note the spectral width and center. This will help in setting up the parameters for the 2D experiment.[13]
3. Setting up the gHMBC Experiment:
-
Load a standard gradient HMBC parameter set (e.g., 'ghmbc' on a Bruker instrument).[13][15]
-
Set the spectral widths and center frequencies for both the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.[13]
-
The key parameter in HMBC is the delay for the evolution of long-range coupling. This is often optimized for an average long-range J-coupling of 8 Hz. This value is suitable for most aromatic systems.[13]
-
Set the number of scans (NS) based on your sample concentration. A higher concentration will require fewer scans.
-
Set the number of increments in the indirect dimension (F1). A value between 128 and 256 is a common starting point.
4. Acquisition and Processing:
-
Start the acquisition. The experiment time will depend on the number of scans and increments.
-
After acquisition, perform a 2D Fourier transform.
-
Phase the spectrum if necessary (many HMBC experiments are processed in magnitude mode, which does not require phasing).[9]
-
Reference both axes using your previously acquired 1D spectra.
5. Data Analysis:
-
Look for cross-peaks that connect proton signals (F2 axis) to carbon signals (F1 axis).
-
A cross-peak indicates a 2- or 3-bond coupling between that proton and that carbon. For example, to confirm a label at the aldehyde carbon (~192 ppm), you should see a correlation to the ortho-protons of the benzene ring.
Visualizations
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
Validation & Comparative
Accuracy of 4-Bromobenzaldehyde-¹³C₆ for Absolute Quantification in Plasma: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes in complex biological matrices such as plasma is paramount. The gold standard for achieving this is through the use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of 4-Bromobenzaldehyde-¹³C₆ as a potential internal standard against other common alternatives for absolute quantification in plasma.
While specific experimental data on the use of 4-Bromobenzaldehyde-¹³C₆ for this application is not widely published, this guide will draw upon established principles of bioanalytical method validation and the known properties of ¹³C-labeled internal standards to provide a robust comparison. The principles and data presented are grounded in guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]
The Role of Internal Standards in Absolute Quantification
An ideal internal standard (IS) is a compound that is added at a known concentration to samples, calibrators, and quality controls. It should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[4][5][6] By correcting for variability in these steps, the IS enables accurate and precise quantification.[7] Stable isotope-labeled internal standards are considered the most effective for this purpose because their physicochemical properties are nearly identical to the analyte.[7][8][9]
Comparative Analysis of Internal Standards
For the purpose of this guide, we will compare the theoretical performance of 4-Bromobenzaldehyde-¹³C₆ with two other classes of internal standards that could be used for the quantification of 4-Bromobenzaldehyde: a deuterated analog (4-Bromobenzaldehyde-d₄) and a structural analog (4-Chlorobenzaldehyde).
| Internal Standard Type | Analyte | Structure | Key Advantages | Potential Disadvantages |
| ¹³C-Labeled (Hypothetical) | 4-Bromobenzaldehyde | ¹³C₆H₅BrCHO | Co-elutes with analyte, minimizing differential matrix effects.[8][9] High mass difference from analyte reduces isotopic crosstalk. Chemically identical behavior during sample preparation.[4] | Higher cost of synthesis. |
| Deuterated Analog | 4-Bromobenzaldehyde | C₇H₄DBrO | Closely mimics analyte behavior. Lower cost than ¹³C-labeled standards. | Potential for chromatographic separation from the analyte (isotope effect), leading to differential matrix effects.[10][11] Possibility of H/D exchange. |
| Structural Analog | 4-Bromobenzaldehyde | C₇H₅ClO | Lower cost and readily available. | Different chromatographic retention and ionization efficiency compared to the analyte.[4] May not adequately compensate for matrix effects.[12][13] |
Quantitative Performance Data (Hypothetical)
The following table summarizes the expected performance of a bioanalytical method for 4-Bromobenzaldehyde using the different internal standards, based on typical validation parameters.
| Parameter | 4-Bromobenzaldehyde-¹³C₆ (IS) | 4-Bromobenzaldehyde-d₄ (IS) | 4-Chlorobenzaldehyde (IS) | Acceptance Criteria (FDA) |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | > 15% | CV of slopes in different lots of matrix should be ≤ 15% |
| Recovery (% CV) | < 5% | < 10% | > 15% | Consistent and reproducible |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 | ≥ 0.99 |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol outlines a standard protein precipitation method for the extraction of a small molecule like 4-Bromobenzaldehyde from plasma.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of 4-Bromobenzaldehyde and its internal standards.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Bromobenzaldehyde: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
4-Bromobenzaldehyde-¹³C₆: To be determined (e.g., precursor ion [M+H+6]⁺ → product ion)
-
4-Bromobenzaldehyde-d₄: To be determined (e.g., precursor ion [M+H+4]⁺ → product ion)
-
4-Chlorobenzaldehyde: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
Signaling Pathway and Logical Relationships
The decision-making process for selecting an appropriate internal standard is critical for developing a robust bioanalytical method.
Caption: Decision Tree for Internal Standard Selection.
Conclusion
Based on established principles of bioanalytical chemistry, a ¹³C-labeled internal standard such as 4-Bromobenzaldehyde-¹³C₆ is the superior choice for absolute quantification in plasma. Its identical chemical nature to the analyte ensures the most accurate correction for variations in sample preparation and matrix effects, leading to higher precision and accuracy in quantitative results.[7][8][9] While deuterated analogs can be a cost-effective alternative, they carry the risk of chromatographic separation and isotopic exchange, which can compromise data quality.[10][11] Structural analogs are generally not recommended for regulatory bioanalysis due to their different physicochemical properties, which may not adequately compensate for analytical variability.[4][12] Therefore, for researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data, the use of a ¹³C-labeled internal standard like 4-Bromobenzaldehyde-¹³C₆ is strongly advised.
References
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Novel Metabolic Pathways: A Comparative Guide to 4-Bromobenzaldehyde-¹³C₆ and Established Tracers
For researchers, scientists, and drug development professionals, the quest to elucidate novel metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the precise tracking of metabolic fates of specific compounds. This guide provides a comprehensive comparison of a potential novel tracer, 4-Bromobenzaldehyde-¹³C₆, with well-established tracers like [U-¹³C₆]glucose and [U-¹³C₅]glutamine, offering insights into their applications, methodologies, and the unique advantages each may present.
While [U-¹³C₆]glucose and [U-¹³C₅]glutamine are workhorses for mapping central carbon metabolism, the exploration of xenobiotic or drug-specific metabolic pathways necessitates the use of bespoke tracers. 4-Bromobenzaldehyde-¹³C₆ emerges as a candidate for investigating the metabolism of aromatic aldehydes, a common moiety in pharmaceuticals and environmental compounds. This guide will delve into the established protocols for glucose and glutamine tracing and present a hypothetical framework for the application of 4-Bromobenzaldehyde-¹³C₆, enabling researchers to assess its potential for their specific research questions.
Comparative Analysis of Metabolic Tracers
The selection of an appropriate tracer is critical for the successful elucidation of a metabolic pathway. The following table provides a comparative overview of 4-Bromobenzaldehyde-¹³C₆ against [U-¹³C₆]glucose and [U-¹³C₅]glutamine.
| Feature | 4-Bromobenzaldehyde-¹³C₆ (Hypothetical) | [U-¹³C₆]Glucose | [U-¹³C₅]Glutamine |
| Primary Application | Tracing xenobiotic metabolism, particularly of aromatic aldehydes and their derivatives. | Mapping central carbon metabolism, including glycolysis and the pentose phosphate pathway. | Investigating the tricarboxylic acid (TCA) cycle, anaplerosis, and amino acid metabolism. |
| Metabolic Entry Point | Proposed to enter xenobiotic metabolism pathways, likely involving oxidation and reduction of the aldehyde group. | Enters at the beginning of glycolysis. | Primarily enters the TCA cycle via conversion to α-ketoglutarate. |
| Key Metabolic Readouts | Formation of ¹³C-labeled 4-bromobenzoic acid, 4-bromobenzyl alcohol, and downstream conjugates. | Labeling patterns in glycolytic intermediates, lactate, and TCA cycle intermediates. | Labeling patterns in TCA cycle intermediates, other amino acids, and fatty acids. |
| Potential Advantages | - High specificity for xenobiotic metabolism pathways.- Potential to identify novel drug metabolism pathways.- Can serve as a probe for aldehyde dehydrogenase and alcohol dehydrogenase activities. | - Well-characterized and widely used.- Provides a global view of central carbon metabolism. | - Excellent for studying mitochondrial metabolism and anaplerotic flux. |
| Potential Limitations | - Metabolic fate is not yet experimentally validated.- Potential for cellular toxicity at higher concentrations.- Synthesis of downstream standards for quantification may be required. | - Can lead to complex labeling patterns due to metabolic cycling.- May not be informative for pathways outside of central carbon metabolism. | - Interpretation can be complex due to glutamine's multiple metabolic roles. |
| Analytical Method | LC-MS/MS | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable metabolic tracing studies. Below are established protocols for [U-¹³C₆]glucose and [U-¹³C₅]glutamine tracing in mammalian cells, followed by a proposed protocol for the novel tracer, 4-Bromobenzaldehyde-¹³C₆.
Protocol 1: [U-¹³C₆]Glucose Metabolic Flux Analysis in Mammalian Cells
This protocol is adapted from established methods for studying central carbon metabolism.[1][2]
1. Cell Culture and Labeling: a. Seed mammalian cells (e.g., A549, HEK293) in 6-well plates and grow to ~80% confluency. b. Replace the standard culture medium with a glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 10 mM [U-¹³C₆]glucose. c. Incubate cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
2. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. b. Add 1 mL of ice-cold 80% methanol (v/v) to each well and scrape the cells. c. Transfer the cell suspension to a microcentrifuge tube and vortex vigorously for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile). c. Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. d. Monitor the mass isotopologue distributions of key metabolites in glycolysis and the TCA cycle.
Protocol 2: [U-¹³C₅]Glutamine Tracing in Cancer Cells
This protocol is designed to probe mitochondrial metabolism and is particularly relevant for cancer research.[3][4][5]
1. Cell Culture and Labeling: a. Culture cancer cells (e.g., HeLa, MCF-7) in 6-well plates to ~80% confluency. b. Replace the standard medium with glutamine-free DMEM supplemented with 10% dialyzed fetal bovine serum, 10 mM glucose, and 4 mM [U-¹³C₅]glutamine. c. Incubate for a time course sufficient to achieve isotopic steady state in TCA cycle intermediates (typically 6-24 hours).
2. Metabolite Extraction: a. Follow the same procedure as described in Protocol 1 (steps 2a-2e).
3. Sample Analysis by GC-MS or LC-MS/MS: a. For GC-MS analysis, derivatize the dried metabolite extract to increase volatility (e.g., using MTBSTFA). b. For LC-MS/MS analysis, follow the procedure in Protocol 1 (steps 3a-3d). c. Analyze the mass isotopologue distributions of TCA cycle intermediates and related amino acids.
Protocol 3: Proposed Protocol for 4-Bromobenzaldehyde-¹³C₆ Tracing
This hypothetical protocol is designed to investigate the metabolism of a xenobiotic aromatic aldehyde.
1. Cell Culture and Labeling: a. Culture a relevant cell line (e.g., primary hepatocytes, or a cell line expressing high levels of aldehyde metabolizing enzymes) in 6-well plates. b. Treat the cells with a non-toxic concentration of 4-Bromobenzaldehyde-¹³C₆ (determine IC50 beforehand). A starting concentration in the low micromolar range is recommended. c. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).
2. Metabolite Extraction: a. Separate the extraction of intracellular and extracellular metabolites. b. Extracellular: Collect the labeling medium at each time point. c. Intracellular: Follow the same procedure as described in Protocol 1 (steps 2a-2e).
3. Sample Preparation and Analysis by LC-MS/MS: a. For the extracellular medium, perform a protein precipitation step with cold acetonitrile (1:3 v/v). b. Dry down the supernatant from both extracellular and intracellular extracts. c. Reconstitute in a suitable solvent. d. Analyze by LC-MS/MS in both positive and negative ionization modes. e. Develop a targeted method to detect and quantify 4-Bromobenzaldehyde-¹³C₆, 4-bromobenzoic acid-¹³C₆, and 4-bromobenzyl alcohol-¹³C₆. Also, perform an untargeted analysis to identify potential downstream metabolites (e.g., glucuronide or sulfate conjugates).
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of tracers through metabolic networks and for outlining experimental procedures.
Caption: Central carbon metabolism traced with [U-¹³C₆]glucose.
Caption: TCA cycle tracing with [U-¹³C₅]glutamine.
Caption: Hypothetical metabolic pathway of 4-Bromobenzaldehyde-¹³C₆.
Caption: General experimental workflow for stable isotope tracing.
Conclusion
The validation of novel metabolic pathways is a cornerstone of modern biological and pharmaceutical research. While established tracers like [U-¹³C₆]glucose and [U-¹³C₅]glutamine provide invaluable insights into central metabolism, the development and application of novel tracers are essential for exploring specialized pathways, such as those involved in xenobiotic and drug metabolism. 4-Bromobenzaldehyde-¹³C₆ represents a promising, albeit yet unvalidated, tool for dissecting the metabolic fate of aromatic aldehydes. By providing a direct comparison with established methodologies and a hypothetical framework for its use, this guide aims to empower researchers to expand their metabolic tracing toolkit and venture into uncharted territories of the metabolic landscape. The careful selection of tracers and the implementation of robust experimental protocols will undoubtedly continue to drive discoveries in this dynamic field.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Metabolic Flux Data with 13C and 15N Tracers
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Metabolic Flux Analysis (MFA) using stable isotope tracers has emerged as a powerful tool to quantify the rates of metabolic reactions. This guide provides a comprehensive comparison of the two most common stable isotopes used in MFA, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), and explores how they can be used in concert for robust cross-validation of metabolic flux data.
This guide will delve into the nuances of using ¹³C and ¹⁵N tracers, offering a comparative analysis of their strengths and weaknesses. We will provide detailed experimental protocols for key methodologies and present quantitative data in clearly structured tables. Furthermore, signaling pathways and experimental workflows will be visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts.
Comparing ¹³C and ¹⁵N Tracers: A Head-to-Head Analysis
The choice between ¹³C and ¹⁵N as a tracer, or the decision to use them in combination, depends largely on the specific metabolic pathways of interest and the research question at hand. While ¹³C tracers are the workhorse for elucidating carbon metabolism, ¹⁵N tracers are indispensable for tracking nitrogen flow, a critical aspect of amino acid and nucleotide metabolism.
| Feature | ¹³C Tracers | ¹⁵N Tracers | Combined ¹³C and ¹⁵N Tracers |
| Primary Application | Tracing the backbone of carbon metabolism (e.g., glycolysis, TCA cycle, pentose phosphate pathway).[1][][3] | Tracing nitrogen flow in amino acid and nucleotide biosynthesis and catabolism.[4] | Simultaneous quantification of both carbon and nitrogen fluxes.[4] |
| Commonly Used Tracers | [U-¹³C]-glucose, [1,2-¹³C₂]-glucose, [U-¹³C₅]-glutamine.[1][3] | [¹⁵N]-glutamine, [¹⁵N]-ammonium chloride.[4] | [¹³C₅, ¹⁵N₂]-glutamine, [¹³C₆, ¹⁵N₄]-arginine.[4][5] |
| Advantages | - High natural abundance of ¹²C allows for clear signal-to-noise. - Well-established protocols and data analysis pipelines.[6] - Diverse range of commercially available labeled substrates. | - Directly tracks nitrogen, which is central to biosynthesis. - Can reveal insights into amino acid metabolism not accessible with ¹³C alone. | - Provides a more comprehensive picture of cellular metabolism.[4] - Enables the study of interactions between carbon and nitrogen pathways. - Can improve the precision of flux estimations. |
| Disadvantages | - Provides limited information on nitrogen metabolism. | - The natural abundance of ¹⁴N is very high, which can sometimes complicate analysis. - Fewer commercially available complex ¹⁵N-labeled substrates compared to ¹³C. | - Increased complexity in experimental design and data analysis. - Higher cost of doubly labeled substrates. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy. | GC-MS, LC-MS, NMR spectroscopy. | High-resolution MS is often required to distinguish between ¹³C and ¹⁵N isotopologues.[4] |
Cross-Validation: A Key to Robust Metabolic Flux Data
Cross-validation in the context of MFA involves using independent datasets to verify the results obtained from a primary experiment. The use of both ¹³C and ¹⁵N tracers offers a powerful strategy for cross-validation. By conducting parallel experiments with ¹³C- and ¹⁵N-labeled substrates, researchers can independently probe carbon and nitrogen metabolism. The convergence of the data from these two distinct but interconnected metabolic networks significantly enhances the confidence in the determined metabolic fluxes.
For instance, a flux map generated from a ¹³C-glucose tracing experiment can predict the expected incorporation of nitrogen into certain amino acids. This prediction can then be experimentally validated by a parallel experiment using an ¹⁵N-labeled nitrogen source like glutamine. Discrepancies between the predicted and measured ¹⁵N labeling patterns can highlight areas where the metabolic model may be incomplete or inaccurate, prompting further investigation and model refinement.
Experimental Protocols
Key Experiment: Stationary ¹³C Metabolic Flux Analysis
This protocol outlines the key steps for a typical stationary ¹³C-MFA experiment in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells to mid-exponential growth phase in standard culture medium.
-
To initiate the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose or a specific isotopomer like [1,2-¹³C₂]-glucose). The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.
-
Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This time is dependent on the cell type and the metabolic pathway of interest and should be determined empirically (typically 24-48 hours).
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
3. Sample Analysis:
-
Analyze the isotopic enrichment of key metabolites using GC-MS or LC-MS.
-
For GC-MS analysis, metabolites often require derivatization to increase their volatility.
-
For proteinogenic amino acids, hydrolyze the cellular protein pellet and analyze the resulting amino acids.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use a computational model of the cell's metabolic network to simulate the expected labeling patterns for a given set of metabolic fluxes.
-
Employ software such as INCA, Metran, or WUFlux to estimate the intracellular metabolic fluxes by fitting the simulated labeling patterns to the experimentally measured data.
Key Experiment: ¹⁵N-Tracer Experiment for Amino Acid Metabolism
This protocol provides a general framework for a ¹⁵N labeling experiment to trace nitrogen flow.
1. Cell Culture and Labeling:
-
Similar to the ¹³C experiment, culture cells to the desired confluence.
-
Replace the standard medium with a medium containing a ¹⁵N-labeled nitrogen source, such as [¹⁵N₂]-glutamine or [¹⁵N]-ammonium chloride, while keeping the carbon sources unlabeled.
-
Incubate for a period sufficient to achieve isotopic steady state for nitrogen-containing metabolites.
2. Metabolite Extraction:
-
Follow the same quenching and extraction procedure as described for the ¹³C experiment to collect intracellular metabolites.
3. Sample Analysis:
-
Analyze the ¹⁵N enrichment in amino acids and other nitrogenous metabolites using LC-MS or GC-MS. High-resolution mass spectrometry is particularly useful for resolving ¹⁵N isotopologues.
4. Data Analysis:
-
Determine the mass isotopomer distributions for the targeted metabolites.
-
This data can be used to calculate the fractional contribution of the ¹⁵N tracer to the nitrogen pools of different amino acids and to infer the activity of transamination and other nitrogen-transfer reactions.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for cross-validation of metabolic flux data using parallel ¹³C and ¹⁵N labeling experiments.
Caption: Simplified diagram of central carbon and nitrogen metabolism showing the entry points of ¹³C-glucose and ¹⁵N-glutamine.
Conclusion
The strategic use of ¹³C and ¹⁵N stable isotope tracers, both independently and in combination, provides a robust framework for the comprehensive analysis of metabolic networks. While ¹³C tracers are fundamental for mapping carbon flow, the inclusion of ¹⁵N tracers is crucial for a complete understanding of the interplay between carbon and nitrogen metabolism. The cross-validation of data obtained from these complementary approaches is a critical step in ensuring the accuracy and reliability of metabolic flux maps, ultimately empowering researchers in basic science and drug development to unravel the complexities of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 4-Bromobenzaldehyde-¹³C₆ and Dansyl Chloride for Amino Acid Derivatization in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. Chemical derivatization is a cornerstone technique to enhance the analytical properties of amino acids for mass spectrometry-based analysis. This guide provides an in-depth comparison of a novel, stable isotope-labeled derivatizing agent, 4-Bromobenzaldehyde-¹³C₆, and the widely established reagent, dansyl chloride.
This comparison delves into the reaction mechanisms, experimental protocols, and performance characteristics of both reagents. While dansyl chloride is a well-documented and trusted method, this guide also explores the potential of 4-Bromobenzaldehyde-¹³C₆ as a tool for robust and sensitive amino acid analysis, particularly for stable isotope dilution assays.
Principles of Derivatization
Derivatization in the context of amino acid analysis for mass spectrometry aims to improve several key analytical parameters. These include increasing the volatility and ionization efficiency of the amino acids, enhancing their chromatographic retention and separation, and introducing a specific tag for sensitive and selective detection.
Dansyl Chloride: This reagent reacts with the primary and secondary amine groups of amino acids to form stable sulfonamide derivatives. The dansyl group is fluorescent and provides a significant increase in hydrophobicity, which aids in reversed-phase liquid chromatography. The tertiary amine in the dansyl moiety also promotes efficient ionization in positive mode electrospray ionization (ESI).
4-Bromobenzaldehyde-¹³C₆: This reagent reacts with the primary amino group of amino acids through a two-step process. Initially, a Schiff base is formed between the aldehyde group of the reagent and the amino group of the amino acid. This imine is then reduced to a stable secondary amine. The ¹³C₆-labeling introduces a known mass shift, making it an ideal internal standard for quantitative mass spectrometry using the isotope dilution method. The bromo-benzyl group increases the hydrophobicity of the amino acid derivative, improving its retention on reversed-phase columns.
Reaction Pathways
Below are the schematic representations of the derivatization reactions for both reagents.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of both derivatization reagents based on available data and theoretical considerations.
| Parameter | Dansyl Chloride | 4-Bromobenzaldehyde-¹³C₆ (Projected) |
| Reaction Time | 30-90 minutes | Schiff Base Formation: minutes to hours; Reduction: 1-2 hours |
| Reaction Temperature | Room temperature to 70°C | Room temperature to 60°C |
| pH | Alkaline (pH 9-10.5) | Schiff Base: Weakly acidic (pH 4-6); Reduction: Neutral to slightly acidic |
| Derivative Stability | Generally stable, but can be light-sensitive. | Stable secondary amine linkage. |
| Detection Method | LC-MS, LC-Fluorescence, LC-UV | LC-MS |
| Internal Standard | Requires separate stable isotope-labeled amino acids. | The reagent itself serves as the source for the internal standard. |
| Selectivity | Reacts with primary and secondary amines. | Primarily reacts with primary amines. |
| Ionization Efficiency (ESI+) | High | Expected to be good due to the secondary amine. |
Experimental Protocols
Detailed experimental protocols for both derivatization methods are provided below.
Dansyl Chloride Derivatization Protocol
This protocol is a widely used method for the derivatization of amino acids with dansyl chloride for LC-MS analysis.[1][2]
Materials:
-
Amino acid standards or sample hydrolysate
-
100 mM Sodium Bicarbonate buffer (pH 9.5)
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
Procedure:
-
To 50 µL of amino acid standard or sample in a microcentrifuge tube, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 50% acetonitrile in water with 0.1% formic acid.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Hypothetical 4-Bromobenzaldehyde-¹³C₆ Derivatization Protocol (via Reductive Amination)
This hypothetical protocol is based on established methods for reductive amination of amines with aldehydes.
Materials:
-
Amino acid standards or sample hydrolysate
-
Methanol
-
Glacial acetic acid
-
4-Bromobenzaldehyde-¹³C₆ solution (10 mg/mL in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) solution (20 mg/mL in methanol, freshly prepared)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
Procedure:
-
To 50 µL of amino acid standard or sample in a microcentrifuge tube, add 100 µL of methanol and 5 µL of glacial acetic acid.
-
Add 50 µL of the 4-Bromobenzaldehyde-¹³C₆ solution.
-
Vortex the mixture and let it stand at room temperature for 1 hour to facilitate Schiff base formation.
-
Add 25 µL of the freshly prepared sodium cyanoborohydride solution.
-
Vortex the mixture and incubate at 40°C for 2 hours.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 50% acetonitrile in water with 0.1% formic acid.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Performance Comparison and Discussion
Dansyl Chloride: The Established Standard
Dansyl chloride has a long and successful history in amino acid analysis. Its advantages include:
-
High Reactivity: It reacts efficiently with both primary and secondary amines under relatively mild conditions.[2]
-
Excellent Ionization: The resulting dansylated amino acids show excellent ionization efficiency in positive ESI-MS.[1]
-
Versatility: The fluorescent nature of the dansyl group allows for detection by fluorescence, providing an alternative to mass spectrometry.
However, there are some drawbacks:
-
Lack of Inbuilt Internal Standard: For accurate quantification using stable isotope dilution, a separate set of expensive stable isotope-labeled amino acids is required.
-
Potential for Multiple Derivatizations: Some amino acids with additional reactive groups (e.g., lysine, tyrosine) can undergo multiple derivatizations, complicating the analysis.
-
Stability: Dansyl derivatives can be sensitive to light, requiring careful sample handling.
4-Bromobenzaldehyde-¹³C₆: A Promising Alternative for Isotope Dilution MS
While not yet established for routine amino acid analysis, derivatization with 4-Bromobenzaldehyde-¹³C₆ via reductive amination presents several potential advantages, primarily for quantitative mass spectrometry:
-
Inbuilt Internal Standard: The ¹³C₆-labeling provides a convenient and cost-effective method for generating internal standards for every amino acid from a single reagent. This simplifies the workflow and can improve quantitative accuracy.
-
Stable Derivative: The resulting secondary amine bond is highly stable, ensuring sample integrity during analysis.
-
Good Chromatographic Properties: The addition of the hydrophobic bromo-benzyl group is expected to provide good retention and separation on reversed-phase columns.
Potential challenges and areas for optimization include:
-
Two-Step Reaction: The derivatization process is a two-step reaction, which may be more time-consuming than the single-step dansylation.
-
Selectivity for Primary Amines: The reaction is primarily specific for primary amines, meaning secondary amino acids like proline would not be derivatized by this method without modification.
-
Optimization Required: As a novel application, the reaction conditions (pH, temperature, reaction times, and reagent concentrations) would need to be thoroughly optimized for each amino acid to ensure complete and reproducible derivatization.
Conclusion
Both dansyl chloride and 4-Bromobenzaldehyde-¹³C₆ offer viable pathways for the derivatization of amino acids for LC-MS analysis. Dansyl chloride remains a robust and well-understood reagent suitable for a wide range of applications, including those requiring fluorescence detection. Its main limitation for high-precision quantitative studies is the need for separate, expensive stable isotope-labeled internal standards.
4-Bromobenzaldehyde-¹³C₆, while currently a hypothetical reagent for this specific application, holds significant promise for targeted quantitative amino acid analysis by mass spectrometry. The ability to generate an internal standard for each analyte from a single, labeled reagent is a powerful advantage for stable isotope dilution workflows. Further research and methods development are required to fully validate its performance and establish it as a routine analytical tool. For laboratories focused on high-throughput, accurate quantification of primary amino acids by LC-MS, the development of methods based on 4-Bromobenzaldehyde-¹³C₆ and similar reagents is a promising avenue for future investigation.
References
A Researcher's Guide to the Validation of 13C Tracer Studies in High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging stable isotope tracers, the accuracy of metabolic flux analysis is paramount. The combination of 13C tracer studies with high-resolution mass spectrometry (HRMS) offers unparalleled insight into cellular metabolism. However, the complexity of the data generated necessitates rigorous validation to ensure confidence in the results. This guide provides an objective comparison of validation strategies, supported by experimental data and detailed protocols, to fortify the integrity of your metabolic research.
The core of validation in 13C tracer studies is confirming the accuracy of carbon isotopologue distributions (CIDs). High-resolution mass spectrometers, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) instruments, are critical as they can resolve the small mass differences between isotopologues, minimizing the spectral interferences that can plague low-resolution instruments.[1][2]
Comparison of Validation Strategies
A robust validation scheme employs multiple, complementary approaches. The choice of strategy depends on the specific research question, the complexity of the metabolic network, and the available resources. Below is a comparison of common validation methods.
Table 1: Overview of Validation Strategies for 13C Tracer Studies
| Validation Strategy | Principle | Advantages | Disadvantages | Best For |
| QC Standards | Analysis of standards with known and predictable isotopic patterns to assess instrument performance and data processing accuracy.[3][4][5] | Direct assessment of analytical accuracy and precision; helps identify matrix effects and processing errors. | May not fully represent the complexity of all metabolites in a biological sample. | Routine performance monitoring and validation of the entire analytical workflow. |
| Analytical Method Comparison | Evaluating different separation techniques (e.g., RP, HILIC, IC) coupled to HRMS to determine the optimal method for a target metabolite panel.[3][5] | Optimizes data quality for specific metabolic pathways or compound classes; provides flexibility in experimental design. | Can be time-consuming and resource-intensive to compare multiple methods. | Method development and customizing analytical strategies for specific tracer studies. |
| Model-Based Validation (Goodness-of-Fit) | Statistical tests (e.g., χ²-test) are used to evaluate how well the experimentally measured labeling data fit the predictions of a metabolic model.[6][7] | Provides a quantitative measure of model consistency with the data; integrated into many MFA software packages. | Can be misleading if measurement errors are not accurately estimated; may not detect model overfitting. | Assessing the internal consistency of a metabolic model with a single dataset. |
| Model-Based Validation (Independent Data) | A metabolic model developed with one dataset (e.g., from one tracer) is used to predict the results of an experiment with a different, independent dataset (e.g., a different tracer).[8][9][10] | Robustly tests the predictive power of a model; helps prevent overfitting and identifies key model components.[8][9] | Requires additional, potentially costly, labeling experiments. | Rigorous model selection and ensuring the developed model is not merely descriptive but predictive. |
| In Silico Experimental Design | Computational tools are used before the experiment to select the optimal 13C tracer that will provide the most precise flux estimates for the pathways of interest.[11][12][13] | Maximizes the information gained from an experiment; can reduce costs by avoiding uninformative tracer choices. | Relies on an a priori metabolic model and assumed flux ranges, which may not be accurate. | Planning informative and cost-effective isotope labeling experiments, especially for complex systems. |
Data Presentation: Performance of Analytical Methods and Tracers
The choice of analytical method and 13C tracer profoundly impacts the quality of the resulting data.
Table 2: Comparison of LC-HRMS Methods for Carbon Isotopologue Distribution (CID) Determination
A study comparing reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and anion-exchange chromatography (IC) coupled to an Orbitrap HRMS for over 40 metabolites found excellent performance for most compounds, demonstrating that changes in labeling patterns as low as 1% could be reliably measured.[3][4]
| Parameter | Reversed-Phase (RP) | HILIC | Anion-Exchange (IC) |
| Primary Analytes | Less polar metabolites, some organic acids | Amino acids, sugar phosphates, nucleotides | Organic acids, sugar phosphates |
| Precision (% RSD) | < 1% for the majority of compounds[3] | < 1% for the majority of compounds[3] | < 1% for the majority of compounds[3] |
| Trueness Bias | As low as 0.01–1% for most compounds[3] | As low as 0.01–1% for most compounds[3] | As low as 0.01–1% for most compounds[3] |
| Observed Issues | Potential for matrix interference for some compounds | Broader peaks for some analytes | Contamination affecting a small fraction of compounds[3] |
Table 3: Performance of Selected 13C-Glucose Tracers for Pathway-Specific Flux Analysis
Computational and experimental evaluations have identified optimal tracers for probing specific parts of central carbon metabolism in mammalian cells.[14][15]
| Pathway of Interest | Recommended Tracer | Rationale |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Provides the most precise flux estimates for these interconnected pathways.[14][15] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Glutamine is a key anaplerotic substrate, and this tracer provides comprehensive labeling of TCA cycle intermediates.[14][15] |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose or [1,6-¹³C]glucose | These doubly labeled tracers consistently produce high flux precision across the network.[12][14] |
| Comparison to Common Practice | [2-¹³C]glucose and [3-¹³C]glucose often outperform the more commonly used [1-¹³C]glucose for overall network analysis.[14][15] |
Mandatory Visualizations
Caption: General workflow for a 13C tracer study using HRMS.
Caption: Logical flow for validating 13C tracer study data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 12. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of 4-Bromobenzaldehyde-¹³C₆
For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) serves as a powerful tool to probe the rate-determining steps and transition state structures of chemical reactions. This guide provides a comparative analysis of the anticipated kinetic isotope effect of 4-Bromobenzaldehyde-¹³C₆ in several key organic reactions, offering insights into its utility for mechanistic elucidation.
The substitution of ¹²C with ¹³C at the carbonyl carbon of 4-bromobenzaldehyde introduces a subtle but measurable change in mass. This isotopic labeling allows for the investigation of reactions where bonding changes at this specific position are critical. While a reaction involving a C–H bond typically exhibits a significant rate change when hydrogen is replaced by deuterium (a mass increase of 100%), the replacement of ¹²C with ¹³C results in a much smaller mass increase (about 8%). Consequently, ¹³C KIEs are generally much smaller, often only a few percent, but modern analytical techniques can measure these small effects with high precision, providing invaluable mechanistic information.[1]
Comparative Analysis of ¹³C Kinetic Isotope Effects
The magnitude of the ¹³C KIE can differentiate between proposed reaction mechanisms. A normal KIE (k₁₂/k₁₃ > 1) is expected when the bonding to the isotopic carbon is weakened in the transition state of the rate-determining step. Conversely, an inverse KIE (k₁₂/k₁₃ < 1) may be observed if the bonding becomes stiffer. Here, we present a hypothetical yet mechanistically grounded comparison of the expected ¹³C KIE for 4-Bromobenzaldehyde-¹³C₆ in three common reactions.
| Reaction | Alternative Substrate | Expected ¹³C KIE (k₁₂/k₁₃) for 4-Bromobenzaldehyde-¹³C₆ | Mechanistic Insight |
| Cannizzaro Reaction | Benzaldehyde | 1.03 - 1.05 | A significant normal KIE is anticipated, supporting the hydride transfer from the tetrahedral intermediate to a second aldehyde molecule as the rate-determining step. This step involves the cleavage of the C-H bond and rehybridization of the carbonyl carbon.[2][3][4][5] |
| Wittig Reaction | 4-Chlorobenzaldehyde | 1.00 - 1.02 | A small normal KIE is expected. The initial nucleophilic attack of the ylide on the carbonyl carbon and the subsequent formation of the oxaphosphetane involve changes in bonding at the carbonyl carbon, but the bond breaking is not as pronounced as in the Cannizzaro reaction's rate-determining step.[6][7][8][9] |
| Sodium Borohydride Reduction | 4-Nitrobenzaldehyde | 1.01 - 1.03 | A moderate normal KIE is predicted. The rate-determining step is the nucleophilic addition of the hydride to the carbonyl carbon. The change in hybridization from sp² to sp³ and the weakening of the C=O π-bond in the transition state would lead to a normal KIE.[10][11][12] |
Experimental Protocols
Accurate determination of ¹³C KIEs can be achieved through competition experiments at natural isotopic abundance using high-field Nuclear Magnetic Resonance (NMR) spectroscopy.[1][13][14] This method avoids the need for synthesizing fully labeled compounds, making it more accessible.
General Protocol for KIE Measurement by ¹³C NMR:
-
Reaction Setup: A competitive reaction is initiated with a mixture of unlabeled 4-bromobenzaldehyde and 4-Bromobenzaldehyde-¹³C₆ (at natural abundance).
-
Reaction Monitoring: The reaction is allowed to proceed to a specific conversion, typically between 20% and 80%.
-
Quenching and Isolation: The reaction is quenched, and the unreacted starting material or the product is carefully isolated and purified.
-
NMR Analysis: High-resolution ¹³C NMR spectra of the isolated material and the initial starting material are acquired.
-
KIE Calculation: The KIE is calculated from the change in the ¹³C/¹²C isotopic ratio of the carbonyl carbon relative to a non-reacting carbon atom within the same molecule, which serves as an internal standard. The following equation is used:
KIE = ln(1 - f) / ln(1 - f * (R_f / R_0))
where:
-
f = fractional conversion of the reaction
-
R_f = isotopic ratio of the recovered starting material
-
R_0 = initial isotopic ratio of the starting material
-
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps for the reactions discussed, providing a visual representation of the bonding changes that give rise to the kinetic isotope effect.
Figure 1. Mechanism of the Cannizzaro Reaction.
Figure 2. Mechanism of the Wittig Reaction.
Figure 3. Mechanism of Sodium Borohydride Reduction.
By employing 4-Bromobenzaldehyde-¹³C₆ in kinetic studies, researchers can gain deeper insights into the transition states of these and other important chemical transformations. The subtle yet powerful information derived from ¹³C KIEs can guide the development of more efficient catalysts, optimize reaction conditions, and contribute to the fundamental understanding of chemical reactivity.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Mechanism of the Cannizzaro reaction [inis.iaea.org]
- 4. Mechanism of the Cannizzaro reaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
Performance Evaluation of 4-Bromobenzaldehyde-¹³C₆ Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 4-Bromobenzaldehyde-¹³C₆ as a stable isotope-labeled internal standard for quantitative analysis across various mass spectrometry (MS) platforms. Due to the limited availability of direct comparative studies for this specific molecule, this guide synthesizes expected performance characteristics based on data from structurally similar ¹³C-labeled internal standards and the general performance of different MS instrument types for small molecule quantification.
Executive Summary
4-Bromobenzaldehyde-¹³C₆ is an ideal internal standard for the accurate quantification of 4-Bromobenzaldehyde and related aromatic aldehydes. Its key advantage lies in being a stable isotope-labeled analogue, which ensures it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to high accuracy and precision. The choice of mass spectrometry platform will, however, significantly influence the achievable sensitivity, linear dynamic range, and overall performance. This guide compares the expected performance on three common MS platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected quantitative performance of an LC-MS/MS method using 4-Bromobenzaldehyde-¹³C₆ as an internal standard across different MS platforms. The data presented is representative of what can be achieved for a small aromatic aldehyde and is compiled from various studies on similar compounds.[1][2][3][4]
Table 1: General Performance Characteristics
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Screening | Targeted & Untargeted Screening |
| Typical Sensitivity (LLOQ) | Low pg/mL to sub-ng/mL | High pg/mL to ng/mL | High pg/mL to ng/mL |
| Linear Dynamic Range | 4-6 orders of magnitude | 3-5 orders of magnitude | 3-5 orders of magnitude |
| Selectivity | High (using MRM) | High (using high resolution) | Very High (using high resolution) |
| Mass Accuracy | Low | High (< 5 ppm) | Very High (< 3 ppm) |
| Typical Inter-day Precision (%CV) | < 15% | < 20% | < 20% |
| Typical Accuracy (%Bias) | ± 15% | ± 20% | ± 20% |
Table 2: Representative Quantitative Performance Data for a ¹³C-Labeled Aromatic Aldehyde Analogue
| MS Platform | Linearity (r²) | LLOQ (ng/mL) | Precision (%CV at LLOQ) | Accuracy (%Bias at LLOQ) |
| Triple Quadrupole | > 0.995 | 0.1 | < 10% | ± 10% |
| Q-TOF | > 0.99 | 0.5 | < 15% | ± 15% |
| Orbitrap | > 0.99 | 0.5 | < 15% | ± 15% |
Note: The values in Table 2 are illustrative and can vary depending on the specific instrument, method optimization, and matrix complexity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative results. Below are generalized experimental protocols for the validation of an LC-MS/MS method using 4-Bromobenzaldehyde-¹³C₆ as an internal standard.
Sample Preparation
A generic protein precipitation protocol is often suitable for the extraction of small molecules like 4-Bromobenzaldehyde from biological matrices (e.g., plasma, urine).
-
Spiking: To 100 µL of the biological matrix, add the analyte to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Addition: Add a fixed concentration of 4-Bromobenzaldehyde-¹³C₆ (e.g., 50 ng/mL) to all samples, standards, and QCs.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of > 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ should be determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within ±15% (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The CV of the matrix factor across different lots of the matrix should be < 15%.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) and in the final extract.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: General experimental workflow for quantitative analysis.
Caption: Role of the internal standard in correcting for analytical variability.
Conclusion
4-Bromobenzaldehyde-¹³C₆ serves as a robust internal standard for the quantification of aromatic aldehydes. While Triple Quadrupole mass spectrometers are expected to offer the highest sensitivity and widest linear dynamic range for targeted quantification, Q-TOF and Orbitrap platforms provide the added benefits of high mass accuracy and the capability for simultaneous untargeted screening. The choice of platform should be guided by the specific requirements of the study, such as the need for ultimate sensitivity versus the desire for comprehensive qualitative and quantitative information. Proper method development and validation are paramount to achieving reliable and accurate results, regardless of the MS platform employed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromobenzaldehyde-¹³C₆: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 4-Bromobenzaldehyde-¹³C₆, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and maintain a safe working environment.
I. Immediate Safety and Hazard Information
4-Bromobenzaldehyde-¹³C₆ is a stable, isotopically labeled compound. While the isotopic labeling does not significantly alter its chemical reactivity, it is crucial to handle it with the same precautions as the unlabeled parent compound. The primary hazards are associated with its irritant and toxic properties.
Key Hazard Summary:
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Irritation Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3] |
| Causes serious eye irritation | Eye Irritation Category 2A | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure Category 3 | Avoid breathing dust. Use only in a well-ventilated area.[1][2][3] |
| Harmful if swallowed | Acute Toxicity, Oral Category 4 | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
In the event of accidental release, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4] For larger spills, respiratory protection may be necessary.[1][4] Spilled material should be swept up, avoiding dust formation, and placed in a suitable, labeled container for disposal.[1][4]
II. Step-by-Step Disposal Protocol
The disposal of 4-Bromobenzaldehyde-¹³C₆ must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal:
-
Consult Institutional Guidelines: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures and requirements for chemical waste disposal at your facility.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or contaminated 4-Bromobenzaldehyde-¹³C₆ solid should be collected in a clearly labeled, sealed container. The label should include the chemical name ("4-Bromobenzaldehyde-¹³C₆"), the hazard characteristics (e.g., "Irritant," "Harmful if Swallowed"), and the date. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, labeled container.[4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional protocols.
-
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
-
Arrange for Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will ensure it is transported to an approved waste disposal facility.[2][3][5]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should 4-Bromobenzaldehyde-¹³C₆ or its rinsate be disposed of down the sanitary sewer system.[4]
-
Environmental Precautions: Prevent the release of this chemical into the environment.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromobenzaldehyde-¹³C₆.
Caption: Disposal workflow for 4-Bromobenzaldehyde-¹³C₆.
References
Essential Safety and Logistical Information for Handling 4-Bromobenzaldehyde-13C6
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Bromobenzaldehyde-13C6 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier: this compound Intended Use: For laboratory research and development purposes.
Hazard Identification and Classification
4-Bromobenzaldehyde is classified as a hazardous substance. While this guide is specific to the 13C6 isotopically labeled version, the safety precautions for the unlabeled compound are directly applicable.
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[1][2]
-
Skin Irritation: Category 2 - Causes skin irritation.[1][2][3][4]
-
Eye Irritation: Category 2 - Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][2][3][4]
Hazard Statements:
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | ¹³C₆C₁H₅BrO |
| Appearance | White to off-white solid |
| Melting Point | 55 - 58 °C (131 - 136.4 °F)[2][3] |
| Flash Point | 108 °C (226.4 °F) - closed cup[5] |
| Solubility | Insoluble in water |
Operational Plan: Safe Handling and Storage
A systematic approach is essential when working with this compound to minimize risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[3][6][7] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[6] | Prevents skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider a chemical-resistant apron for larger quantities.[3][7] | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended if dust or aerosols are generated.[3][6] | Protects against inhalation of irritating dust or vapors. |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Dispensing: Carefully weigh and dispense the solid compound in a fume hood to avoid generating dust. Use non-sparking tools.[1]
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6][8]
Storage:
-
Store in a tightly closed, properly labeled container.[1][4][6][8]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation:
-
Halogenated Organic Waste: All solid waste contaminated with this compound and any solutions containing it must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[10][11]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12][13]
Disposal Procedure:
-
Collection: Collect all waste materials (unused product, contaminated consumables like gloves and wipes) in a compatible, sealed, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.[6][11]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[3]
-
Contaminated Packaging: Dispose of the original container as hazardous waste, even if it appears empty, as it may contain residual chemical.[6]
Emergency Procedures
Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the material. For solid spills, avoid raising dust.
-
Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled hazardous waste container.[6][9]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdc.gov [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
